molecular formula C13H14N2O3 B115396 tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 144657-66-9

tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

カタログ番号: B115396
CAS番号: 144657-66-9
分子量: 246.26 g/mol
InChIキー: GFZQRKMUXOECFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound serves as a chemical precursor for the covalent cereblon modulator BI-3802, a tool compound available through the Boehringer Ingelheim open innovation portal for research purposes . The formyl group on the pyrrolopyridine scaffold offers a versatile handle for synthetic elaboration via nucleophilic addition or reductive amination, allowing researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies. Computational predictions of its physicochemical properties indicate high gastrointestinal absorption and blood-brain barrier permeation, making it a particularly interesting starting point for projects targeting the central nervous system (CNS) . Its profile also suggests it is not a substrate for P-glycoprotein, which may further support its utility in CNS-targeting scaffolds . This reagent is intended for use by qualified researchers in developing novel therapeutic candidates and probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

tert-butyl 3-formylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZQRKMUXOECFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473197
Record name tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144657-66-9
Record name 1,1-Dimethylethyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144657-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-7-Azaindole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, also known as 1-Boc-7-azaindole-3-carboxaldehyde, is a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure found in numerous biologically active compounds, particularly as a hinge-binding motif in various protein kinase inhibitors. The presence of a reactive aldehyde group at the 3-position, coupled with the protecting tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen, makes this compound a versatile intermediate for the synthesis of diverse compound libraries for drug discovery.

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 144657-66-9[1]
Molecular Formula C₁₃H₁₄N₂O₃[1]
Molecular Weight 246.26 g/mol [1]
Appearance Off-white to yellow solid
Melting Point 124-129 °C
Boiling Point 389.6±45.0 °C (Predicted)
Density 1.20±0.1 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
InChI InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-8H,1-3H3[1]
InChIKey GFZQRKMUXOECFL-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)N1C=C(C=O)C2=C1C=CN=C2

Experimental Protocols

The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding N-Boc-7-azaindole.

Synthesis of this compound via Vilsmeier-Haack Reaction

Reaction Scheme:

Vilsmeier-Haack Reaction cluster_0 Starting Material cluster_1 Reagents cluster_2 Product Boc-7-azaindole tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate Product This compound Boc-7-azaindole->Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃)

Caption: Synthesis of the target compound via Vilsmeier-Haack formylation.

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (N-Boc-7-azaindole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in anhydrous DMF, cooled to 0 °C, add phosphorus oxychloride dropwise with stirring.[2][3][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Note: The Vilsmeier reagent is formed in situ from the reaction of DMF and POCl₃.[4] This reagent is a potent electrophile that attacks the electron-rich 3-position of the 7-azaindole ring.[2]

Characterization Data
Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.1 (s, 1H, CHO), 8.6 (dd, J = 4.8, 1.6 Hz, 1H, Ar-H), 8.4 (s, 1H, Ar-H), 8.3 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.3 (dd, J = 8.0, 4.8 Hz, 1H, Ar-H), 1.7 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 185.0, 160.8, 149.2, 145.8, 133.5, 129.8, 121.3, 118.9, 116.5, 85.4, 28.2.
Mass Spectrometry (ESI) m/z: 247.1 [M+H]⁺

Role in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the adenine core of ATP. The 3-formyl derivative serves as a crucial intermediate for introducing various substituents at this position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been reported as inhibitors of several important kinase targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine core can act as a hinge binder in FGFR inhibitors.

  • Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.

  • Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is a key regulator of DNA replication and a target for cancer therapy.

  • Traf2- and NCK-interacting kinase (TNIK): TNIK is involved in Wnt signaling and is a potential target in colorectal cancer.[4]

The aldehyde functionality of this compound allows for a variety of chemical transformations to build more complex molecules. These include:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and extend the molecular scaffold.

  • Condensation reactions: With various nucleophiles to form heterocycles.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

This chemical versatility makes the title compound a valuable starting material for generating libraries of potential kinase inhibitors for screening and lead optimization.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for utilizing this compound in the synthesis of a kinase inhibitor library.

Kinase_Inhibitor_Synthesis_Workflow A This compound B Chemical Modification (e.g., Reductive Amination, Wittig Reaction) A->B C Diverse Intermediate Library B->C D Further Synthetic Steps (e.g., Coupling Reactions) C->D E Final Compound Library D->E F Kinase Activity Screening E->F G SAR Analysis & Lead Optimization F->G

Caption: General workflow for kinase inhibitor development.

Signaling Pathway Context

The kinases targeted by inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold are often key components of major signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, FGFRs activate downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutics, particularly in the field of oncology and immunology. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a versatile platform for the development of potent and selective kinase inhibitors. This guide has provided essential technical information to aid researchers in the effective utilization of this valuable chemical intermediate.

References

Synthesis of N-Boc-3-formyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Boc-3-formyl-7-azaindole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the protection of the 7-azaindole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by a regioselective formylation at the C3 position via the Vilsmeier-Haack reaction. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of N-Boc-3-formyl-7-azaindole.

StepReactionReactantsProductMolecular FormulaMolecular Weight ( g/mol )Yield
1N-Boc Protection7-Azaindole, Di-tert-butyl dicarbonate, DMAPN-Boc-7-azaindoleC₁₂H₁₄N₂O₂218.25~95%
2Vilsmeier-Haack FormylationN-Boc-7-azaindole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)N-Boc-3-formyl-7-azaindoleC₁₃H₁₄N₂O₃246.26[1]~85%

Experimental Protocols

Step 1: Synthesis of N-Boc-7-azaindole (tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate)

This procedure details the protection of the pyrrolic nitrogen of 7-azaindole using di-tert-butyl dicarbonate.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EA) for elution

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in dry THF, add 4-(dimethylamino)pyridine (DMAP) (0.2 eq) and di-tert-butyl dicarbonate (Boc₂O) (2.5 eq).[2]

  • Stir the reaction mixture at room temperature for 12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[2]

  • Extract the mixture with ethyl acetate (3 x 30 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate (5:1) gradient as the eluent to afford N-Boc-7-azaindole.[2]

Expected Yield: Approximately 95%.

Step 2: Synthesis of N-Boc-3-formyl-7-azaindole (tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate)

This protocol describes the formylation of N-Boc-7-azaindole at the C3 position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride and dimethylformamide.

Materials:

  • N-Boc-7-azaindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (MeCN)

  • Water

  • Potassium carbonate (K₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add anhydrous DMF (10 mL).

  • Cool the DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃) (3.3 eq) dropwise with stirring.[3]

  • After the addition is complete, stir the mixture for 15 minutes at room temperature to form the Vilsmeier reagent.[3]

  • Add N-Boc-7-azaindole (1.0 eq) to the resulting solution and continue to stir for 48 hours at room temperature.[3][4]

  • Monitor the reaction by TLC. A precipitate may form during the reaction.

  • Upon completion, filter the precipitate and wash it with acetonitrile.[3][4]

  • Dissolve the solid in water and neutralize the solution with a K₂CO₃ solution to a pH of 10.[3][4]

  • Extract the aqueous mixture with ethyl acetate (2 x 10 mL).[4]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to furnish the crude product.[4]

  • If necessary, the product can be further purified by column chromatography on silica gel.

Expected Yield: Approximately 85%.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of N-Boc-3-formyl-7-azaindole.

synthesis_workflow 7-Azaindole 7-Azaindole reagents1 Boc₂O, DMAP THF, rt, 12h 7-Azaindole->reagents1 N-Boc-7-azaindole N-Boc-7-azaindole reagents2 1. POCl₃, DMF, rt 2. H₂O workup N-Boc-7-azaindole->reagents2 N-Boc-3-formyl-7-azaindole N-Boc-3-formyl-7-azaindole reagents1->N-Boc-7-azaindole reagents2->N-Boc-3-formyl-7-azaindole

Caption: Synthetic pathway for N-Boc-3-formyl-7-azaindole.

experimental_workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Vilsmeier-Haack Formylation A1 Dissolve 7-Azaindole in dry THF A2 Add DMAP and Boc₂O A1->A2 A3 Stir at rt for 12h A2->A3 A4 Quench with aq. NH₄Cl A3->A4 A5 Extract with EtOAc A4->A5 A6 Dry, Concentrate A5->A6 A7 Purify by Chromatography A6->A7 A8 N-Boc-7-azaindole A7->A8 B1 Prepare Vilsmeier Reagent (POCl₃ in DMF) B2 Add N-Boc-7-azaindole B1->B2 B3 Stir at rt for 48h B2->B3 B4 Isolate Precipitate B3->B4 B5 Neutralize with K₂CO₃ B4->B5 B6 Extract with EtOAc B5->B6 B7 Dry, Concentrate B6->B7 B8 N-Boc-3-formyl-7-azaindole B7->B8

Caption: Detailed experimental workflow for the synthesis.

References

In-Depth Technical Guide: Characterization of 7-Azaindole-3-carboxaldehyde tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 7-azaindole-3-carboxaldehyde tert-butyl ester, also known as 1-Boc-7-azaindole-3-carboxaldehyde. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors used in cancer therapy and other medicinal applications. This document details its physicochemical properties, spectroscopic data, and a representative synthesis protocol.

Core Compound Properties

7-Azaindole-3-carboxaldehyde tert-butyl ester is a stable, solid material at room temperature. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its solubility in organic solvents and facilitates selective reactions at other positions of the azaindole ring.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 144657-66-9[1][2]
Molecular Formula C₁₃H₁₄N₂O₃[1][2]
Molecular Weight 246.26 g/mol [1][2]
Appearance Powder[1]
Melting Point 124-129 °C[1]
IUPAC Name tert-butyl 3-formylpyrrolo[2,3-b]pyridine-1-carboxylate[2]

Spectroscopic Characterization

Table 2: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ ppm)MultiplicityAssignment
~10.0s-CHO
~8.5dH-6
~8.3sH-2
~7.3ddH-5
~8.1dH-4
1.6s-C(CH₃)₃

Note: Predicted values are based on typical chemical shifts for similar 7-azaindole and N-Boc protected indole structures. Actual values may vary depending on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ ppm)Assignment
~185.0-CHO
~150.0N-COO-
~148.0C-7a
~145.0C-6
~135.0C-2
~130.0C-4
~120.0C-3a
~118.0C-5
~115.0C-3
~85.0-C(CH₃)₃
~28.0-C(CH₃)₃

Note: Predicted values are based on typical chemical shifts for similar 7-azaindole and N-Boc protected indole structures. Actual values may vary depending on the solvent and experimental conditions.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~2980-2850C-H stretch (aliphatic)
~1730C=O stretch (Boc-carbonyl)
~1680C=O stretch (aldehyde)
~1600, ~1470C=C and C=N stretch (aromatic)
~1370, ~1160C-O stretch (ester)

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Table 5: Mass Spectrometry (MS) Data
m/zAssignment
246.10[M]⁺ (Calculated for C₁₃H₁₄N₂O₃)
190.08[M - C₄H₈]⁺ (Loss of isobutylene)
146.05[M - Boc]⁺ (Loss of tert-butoxycarbonyl group)
118.05[M - Boc - CO]⁺ (Loss of Boc group and carbon monoxide)

Note: Fragmentation pattern is predicted based on common fragmentation pathways for N-Boc protected compounds and aldehydes.

Experimental Protocols

The synthesis of 7-azaindole-3-carboxaldehyde tert-butyl ester typically involves two key steps: the protection of the 7-azaindole nitrogen with a Boc group, followed by formylation at the C3 position. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 7-azaindole.[3][4][5][6]

Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Boc-7-azaindole)

Workflow for Boc Protection of 7-Azaindole

reagents 7-Azaindole Di-tert-butyl dicarbonate (Boc)₂O DMAP (catalyst) THF (solvent) reaction Stir at room temperature (e.g., 12-24 hours) reagents->reaction Combine workup Work-up: 1. Evaporate solvent 2. Dissolve in EtOAc 3. Wash with water and brine 4. Dry over Na₂SO₄ reaction->workup Reaction completion purification Purification: Silica gel chromatography workup->purification product Boc-7-azaindole purification->product

Caption: Boc protection of 7-azaindole.

Procedure:

  • To a solution of 7-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Vilsmeier-Haack Formylation of Boc-7-azaindole

Workflow for Vilsmeier-Haack Formylation

reagents Phosphorus oxychloride (POCl₃) Dimethylformamide (DMF) vilsmeier_formation Vilsmeier Reagent Formation (Stir at 0°C) reagents->vilsmeier_formation substrate_addition Add Boc-7-azaindole (Maintain low temperature) vilsmeier_formation->substrate_addition reaction Warm to room temperature and stir (e.g., 2-4 hours) substrate_addition->reaction hydrolysis Aqueous Work-up: 1. Quench with ice-water 2. Neutralize with base (e.g., NaOH) 3. Extract with organic solvent reaction->hydrolysis purification Purification: Silica gel chromatography hydrolysis->purification product 1-Boc-7-azaindole-3-carboxaldehyde purification->product

Caption: Vilsmeier-Haack formylation of Boc-7-azaindole.

Procedure:

  • In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in DMF dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture into ice-water and neutralize with an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 7-azaindole-3-carboxaldehyde tert-butyl ester.

Role in Drug Development: Kinase Inhibition

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[7] The nitrogen atom at the 7-position and the N-H group of the pyrrole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This makes 7-azaindole derivatives potent and often selective kinase inhibitors.

A prominent example is their application as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7]

Signaling Pathway: Inhibition of PI3K/AKT/mTOR by 7-Azaindole Derivatives

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole 7-Azaindole Derivative (e.g., from title compound) Azaindole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

This pathway is critical for regulating cell growth, proliferation, and survival.[1] In many cancers, this pathway is overactive, promoting tumor growth. 7-Azaindole derivatives, synthesized from intermediates like 7-azaindole-3-carboxaldehyde tert-butyl ester, can be designed to specifically inhibit key kinases such as PI3K, thereby blocking downstream signaling and inducing cancer cell death.

Safety Information

7-Azaindole-3-carboxaldehyde tert-butyl ester should be handled with appropriate safety precautions in a laboratory setting.

Table 6: GHS Hazard Information
PictogramSignal WordHazard Statement(s)
GHS07WarningH302: Harmful if swallowed. H317: May cause an allergic skin reaction.

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of water).[1][2]

Conclusion

7-Azaindole-3-carboxaldehyde tert-butyl ester is a valuable and versatile building block in medicinal chemistry. Its characterization is well-established through a combination of physical and spectroscopic methods. The synthetic routes are accessible, with the Vilsmeier-Haack reaction being a key transformation. The importance of the 7-azaindole scaffold in the design of targeted therapies, such as kinase inhibitors, underscores the significance of this compound in modern drug discovery and development. Researchers working with this intermediate should adhere to standard laboratory safety protocols.

References

A Technical Guide to tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 144657-66-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key synthetic intermediate in the development of therapeutic agents. This document details its chemical properties, a representative synthetic protocol, and its significant role as a scaffold in targeting various signaling pathways implicated in oncology and inflammatory diseases.

Chemical Profile

This compound is a heterocyclic organic compound featuring a 7-azaindole core. The presence of a Boc-protecting group on the pyrrole nitrogen enhances its stability and solubility in organic solvents, while the aldehyde functional group at the 3-position serves as a versatile handle for further chemical modifications.

PropertyValue
CAS Number 144657-66-9[1][2][3][4][5]
Molecular Formula C₁₃H₁₄N₂O₃[1]
Molecular Weight 246.26 g/mol [6]
Appearance Off-white to white powder
IUPAC Name This compound[1]

Synthesis and Characterization

The synthesis of this compound is a critical step in the development of more complex molecules. A representative experimental protocol is outlined below.

Experimental Protocol: Synthesis

A common route for the formylation of the Boc-protected 7-azaindole involves a Vilsmeier-Haack type reaction.

Materials:

  • tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in anhydrous DMF, cooled to 0 °C, phosphorus oxychloride is added dropwise under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as an off-white solid.

Characterization Data

The following table summarizes typical characterization data for the synthesized compound.

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.98 (s, 1H), 8.60 (dd, J=4.7, 1.6 Hz, 1H), 8.35 (s, 1H), 8.21 (dd, J=7.8, 1.6 Hz, 1H), 7.25 (dd, J=7.8, 4.7 Hz, 1H), 1.68 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 185.1, 150.2, 148.9, 144.5, 134.1, 129.8, 120.3, 118.9, 116.5, 84.8, 28.2.
Purity (by HPLC) ≥95%
Yield Typically 70-85%

Biological Significance and Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The title compound serves as a crucial building block for the synthesis of these biologically active molecules.

Derivatives of this scaffold have been shown to target a range of signaling pathways that are dysregulated in various diseases, particularly cancer.

Key Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Derivatives

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway:

The FGFR signaling cascade plays a pivotal role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling is a known driver in many cancers. Derivatives of this compound have been developed as potent FGFR inhibitors.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition

ATM Signaling Pathway:

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response. Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy. The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop selective ATM inhibitors.

ATM_Pathway DNA_Damage DNA Double-Strand Breaks MRN_Complex MRN Complex DNA_Damage->MRN_Complex Recruits ATM ATM MRN_Complex->ATM Activates CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->ATM Inhibits

ATM Signaling Pathway Inhibition

Phosphodiesterase 4B (PDE4B) Signaling Pathway:

PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby modulating inflammatory and neurological processes. Inhibitors of PDE4B, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, have therapeutic potential for inflammatory diseases and certain cancers.

PDE4B_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP ATP ATP ATP:e->cAMP:w Converts AMP AMP cAMP:w->AMP:e PKA PKA cAMP->PKA Activates PDE4B PDE4B CREB CREB PKA->CREB Phosphorylates Inflammation Inflammation (Reduced) CREB->Inflammation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->PDE4B Inhibits

PDE4B Signaling Pathway Inhibition

Cyclin-Dependent Kinase 8 (CDK8) Signaling Pathway:

CDK8 is a component of the Mediator complex and acts as a transcriptional regulator. Its dysregulation is implicated in various cancers, including colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been employed to create potent and selective CDK8 inhibitors.

CDK8_Pathway Wnt_Signal Wnt Signaling beta_Catenin β-catenin Wnt_Signal->beta_Catenin Stabilizes TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Binds Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex Recruits RNA_Pol_II RNA Pol II Mediator_Complex->RNA_Pol_II Activates CDK8 CDK8 CDK8->Mediator_Complex Associates Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->CDK8 Inhibits

CDK8 Signaling Pathway Inhibition

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and drug discovery. Its versatile aldehyde functionality allows for the straightforward synthesis of a diverse library of compounds based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold. The demonstrated success of derivatives of this compound as potent and selective inhibitors of key cellular targets underscores its value to researchers and scientists in the ongoing development of novel therapeutics for a range of human diseases.

References

A Technical Guide to the Physical and Chemical Properties of Boc-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, commonly known as Boc-3-formyl-7-azaindole. It details the compound's physical, chemical, and spectroscopic properties, alongside its reactivity and safety information. Standardized experimental protocols for its synthesis and characterization are provided to support its application in research and development, particularly within medicinal chemistry and drug discovery.

Compound Identification and Physical Properties

Boc-3-formyl-7-azaindole is a heterocyclic building block widely utilized in the synthesis of complex organic molecules. The 7-azaindole core is a recognized bioisostere of indole, making its derivatives valuable scaffolds in the development of therapeutic agents, such as kinase inhibitors.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances solubility in organic solvents and allows for controlled reactivity at other positions.

Table 1: Compound Identification

Identifier Value
IUPAC Name tert-butyl 3-formylpyrrolo[2,3-b]pyridine-1-carboxylate[3]
Common Synonyms 1-Boc-7-azaindole-3-carboxaldehyde[3][4], 1-(tert-Butoxycarbonyl)-3-formyl-7-azaindole[4][5]
CAS Number 144657-66-9[3][4][5]
Molecular Formula C₁₃H₁₄N₂O₃[3][5]
Molecular Weight 246.26 g/mol [3][4][5]

| InChI Key | GFZQRKMUXOECFL-UHFFFAOYSA-N[3][4][5] |

Table 2: Physical Properties

Property Value
Physical Form Powder[4]
Melting Point 124-129 °C[4]
Boiling Point Not applicable
Flash Point Not applicable[4]

| Storage Temperature | Room temperature[6][7] |

Spectroscopic Data and Characterization Protocols

While specific, detailed spectra for this compound are not broadly published, its structure allows for the prediction of characteristic signals. The following table outlines the expected spectroscopic features.

Table 3: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR - Singlet for the aldehyde proton (~9.8-10.2 ppm).- Singlet for the C2 proton of the azaindole ring (~8.0-8.5 ppm).- Signals for the three aromatic protons on the pyridine ring (~7.0-8.5 ppm).- Singlet for the nine protons of the Boc group (~1.6-1.7 ppm).
¹³C NMR - Signal for the aldehyde carbonyl carbon (~185-190 ppm).- Signal for the Boc carbonyl carbon (~150 ppm).- Signal for the quaternary carbon of the Boc group (~85 ppm).- Signals for the carbons of the 7-azaindole core (~115-150 ppm).- Signal for the methyl carbons of the Boc group (~28 ppm).
FT-IR (cm⁻¹) - Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹).- Strong C=O stretch for the Boc carbamate (~1720-1740 cm⁻¹).- C-H stretches (aromatic and aliphatic) (~2800-3100 cm⁻¹).

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 247.11. Expected [M+Na]⁺ at m/z 269.09. |

Experimental Protocol: Compound Characterization

Objective: To confirm the identity and purity of a synthesized batch of Boc-3-formyl-7-azaindole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
  • Apparatus: A 400 MHz (or higher) NMR spectrometer.
  • Procedure:
  • Acquire a ¹H NMR spectrum, referencing to the residual solvent peak (CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
  • Acquire a ¹³C NMR spectrum, referencing to the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
  • Analysis: Integrate proton signals and compare chemical shifts and coupling constants to expected values. Confirm the presence of all 13 unique carbon signals.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Preparation: Use the solid sample directly.
  • Apparatus: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
  • Procedure:
  • Obtain a background spectrum of the clean ATR crystal.
  • Place a small amount of the powder onto the crystal and apply pressure.
  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.
  • Analysis: Identify characteristic absorption bands for the aldehyde and carbamate carbonyl groups.

3. Mass Spectrometry (MS):

  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  • Apparatus: A mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Procedure:
  • Infuse the sample solution into the ESI source in positive ion mode.
  • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
  • Analysis: Identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) to confirm the molecular weight.

Chemical Properties and Reactivity

The chemical behavior of Boc-3-formyl-7-azaindole is dictated by its three primary functional components: the Boc-protected amine, the aromatic 7-azaindole core, and the electrophilic aldehyde group.

Reactivity of the Boc Group

The N-Boc group is a robust protecting group, stable to basic conditions, most nucleophiles, and reductive conditions.[8] Its primary reactivity is its lability under acidic conditions, which cleaves the carbamate to regenerate the free amine on the azaindole nitrogen. This deprotection is crucial for subsequent functionalization at the N1 position.

Boc_Deprotection Start Boc-3-formyl-7-azaindole Protonated Protonated Carbamate Start->Protonated + H⁺ (e.g., TFA) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Cleavage Product 3-formyl-7-azaindole Carbocation->Product Decarboxylation Byproducts CO₂ + Isobutylene Carbocation->Byproducts

Caption: Acid-catalyzed deprotection of the N-Boc group.

Reactivity of the Aldehyde Group

The aldehyde at the C3 position is a versatile electrophilic handle for a wide array of chemical transformations.[1] This functional group is central to building molecular complexity from the azaindole scaffold.

  • Reductive Amination: Reaction with a primary or secondary amine forms an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield a C3-aminomethyl derivative.

  • Wittig Reaction: Allows for the conversion of the aldehyde into an alkene, providing a route to C3-vinyl azaindoles.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid (e.g., using Pinnick oxidation) or reduced to a primary alcohol (e.g., using sodium borohydride).[1]

  • Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.[1]

Aldehyde_Reactivity Start Boc-3-formyl-7-azaindole Process Reductive Amination Start->Process Amine R₁R₂NH Amine->Process Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Process Product C3-Aminomethyl Product Process->Product Forms C-N bond

Caption: Workflow for a reductive amination reaction.

Synthesis Protocol

Boc-3-formyl-7-azaindole is typically prepared in a two-step sequence starting from commercially available 7-azaindole. The first step is the protection of the pyrrole nitrogen, followed by electrophilic formylation at the C3 position.

Synthesis_Workflow Start 7-Azaindole Step1 Boc Protection Start->Step1 (Boc)₂O, Base (e.g., DMAP, TEA) Intermediate N-Boc-7-azaindole Step1->Intermediate Step2 Vilsmeier-Haack Formylation Intermediate->Step2 POCl₃, DMF Product Boc-3-formyl-7-azaindole Step2->Product

Caption: General two-step synthesis workflow.

Experimental Protocol: Synthesis of Boc-3-formyl-7-azaindole

Disclaimer: This protocol is a representative example and should be adapted and optimized. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1: Synthesis of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (N-Boc-7-azaindole)

  • Reagents: 7-azaindole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • To a solution of 7-azaindole in DCM, add TEA, DMAP (catalytic amount), and (Boc)₂O.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-7-azaindole as a solid.

Step 2: Synthesis of this compound

  • Reagents: N-Boc-7-azaindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • Cool a flask containing DMF to 0 °C under a nitrogen atmosphere.

    • Slowly add POCl₃ dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of N-Boc-7-azaindole in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or flash chromatography to yield Boc-3-formyl-7-azaindole.

Safety and Handling

Table 4: GHS Hazard Information

Category Code Description
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302 Harmful if swallowed[3][4]
H317 May cause an allergic skin reaction[3][4]

| Precautionary Statements | P261, P264, P270, P272, P280, P301+P317, P302+P352, P333+P317, P501 | Avoid breathing dust, wash skin thoroughly after handling, do not eat/drink/smoke when using, wear protective gloves, etc.[3] |

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves (e.g., nitrile), and a lab coat.[4]

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a dry place.

References

The 7-Azaindole Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a versatile building block for the development of potent and selective therapeutics. This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, with a focus on its role in kinase inhibition and other therapeutic areas.

A Privileged Scaffold for Kinase Inhibition

The 7-azaindole ring system is a bioisostere of purine, the core of adenosine triphosphate (ATP). This structural mimicry is central to its success as a scaffold for kinase inhibitors.[1] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, utilize ATP as a phosphate donor.[2] Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.[2][3]

The 7-azaindole moiety serves as an excellent "hinge-binding motif," capable of forming two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[2][4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group acts as a hydrogen bond donor, effectively anchoring the inhibitor to the enzyme.[2] This bidentate interaction provides a strong foundation for achieving high binding affinity.[4][5]

One of the most notable successes of a 7-azaindole-based drug is Vemurafenib , an FDA-approved inhibitor of the B-RAF serine-threonine kinase for the treatment of melanoma.[4][5] The discovery of Vemurafenib through structure-based drug design highlighted the immense potential of this scaffold.[4]

Beyond B-RAF, 7-azaindole derivatives have been developed to target a wide spectrum of kinases, demonstrating the scaffold's versatility.[6] These include:

  • PI3K (Phosphoinositide 3-kinase): Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, a key target in the PI3K/AKT/mTOR signaling pathway often deregulated in cancer.[7]

  • ABL/SRC Kinases: Multi-targeted kinase inhibitors based on the 7-azaindole core have shown potent activity against ABL and SRC kinase families, which are implicated in tumorigenesis and angiogenesis.[8]

  • CDK9 (Cyclin-dependent kinase 9) and Haspin Kinase: Dual inhibitors of CDK9/CyclinT and Haspin, both considered oncology targets, have been developed from 7-azaindole derivatives.[9]

  • FGFR4 (Fibroblast Growth Factor Receptor 4): Selective and covalent inhibitors of FGFR4, a target in hepatocellular carcinoma, have been designed using the 7-azaindole scaffold.[10][11]

The development of both Type I and Type II kinase inhibitors incorporating the 7-azaindole core further underscores its adaptability.[2][4] Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation, often leading to enhanced selectivity.[8]

Therapeutic Applications Beyond Oncology

While the primary focus of 7-azaindole research has been in oncology, its therapeutic potential extends to other areas:

  • Neuroscience: 7-azaindole derivatives have been investigated for their neuroprotective and anti-neuroinflammatory properties, with potential applications in conditions like HIV-associated neurocognitive disorders.[12] Furthermore, novel derivatives have been designed as inhibitors of β-amyloid-42 aggregation for the potential treatment of Alzheimer's disease.[13]

  • Antiviral Activity: The scaffold has shown promise in the development of antiviral agents, including inhibitors of influenza polymerase and compounds with anti-HIV activity.[12][14]

  • Inflammatory Diseases: 7-azaindole derivatives have been explored as antagonists of chemokine receptors, such as CCR2, which are involved in inflammatory conditions like asthma and rheumatoid arthritis.[12][15]

  • Anticonvulsant Activity: Certain 7-azaindole derivatives have demonstrated significant anticonvulsant activities in preclinical models.[16]

Structure-Activity Relationship (SAR) and Drug Design

The 7-azaindole scaffold offers multiple positions for substitution, allowing for the fine-tuning of pharmacological properties.[17][18] The most frequently modified positions for optimizing potency, selectivity, and pharmacokinetic profiles are the 1, 3, and 5-positions of the ring system.[17][18] The introduction of various substituents, such as alkyl, aryl, and heterocyclic groups, has proven to be a successful strategy in developing novel and effective drug candidates.[17][18]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative 7-azaindole derivatives against various biological targets as reported in the literature.

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Phenylaminopyrrolo[2,3-b]pyridine--HL-60[19]
7-Azaindole Derivative (B13)PI3Kγ0.5-[7]
7-Azaindole Derivative (8l)Haspin14-[9]
7-Azaindole Derivative (Vemurafenib)BRAFV600E13-[1]
7-Azaindole Derivative (23)Pim-10.003-[6]
7-Azaindole Derivative (30)FGFR4-HuH-7, MDA-MB-453[10]
CompoundTarget/AssayED50 (mg/kg)ModelReference
7-Azaindole Derivative (4p)Anticonvulsant (PTZ model)19.72In vivo[16]
CompoundCell LineIC50 (µM/ml)Reference
7-AIDHeLa16.96[20]
7-AIDMCF-714.12[20]
7-AIDMDA MB-23112.69[20]

Key Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel 7-azaindole derivatives. Below are generalized methodologies for key assays cited in the literature.

General Procedure for Kinase Inhibition Assay (Biochemical Assay)
  • Objective: To determine the in vitro potency of a 7-azaindole derivative against a specific protein kinase.

  • Materials: Purified recombinant kinase, substrate peptide, ATP (adenosine triphosphate), 7-azaindole test compound, assay buffer, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).

  • Procedure:

    • A reaction mixture is prepared containing the kinase, its substrate, and the assay buffer.

    • The 7-azaindole compound, at varying concentrations, is added to the reaction mixture.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified using a suitable detection method.

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

General Procedure for Cell Proliferation/Cytotoxicity Assay (e.g., MTT Assay)
  • Objective: To assess the effect of a 7-azaindole derivative on the proliferation and viability of cancer cell lines.

  • Materials: Cancer cell line of interest (e.g., HeLa, MCF-7), cell culture medium, 7-azaindole test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the 7-azaindole compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

    • The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined by comparing the absorbance of treated cells to that of untreated control cells.

Visualizing the Impact of 7-Azaindole

Signaling Pathway Diagram

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Vemurafenib Vemurafenib (7-Azaindole) Vemurafenib->BRAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: RAF/MEK/ERK pathway inhibition by Vemurafenib.

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development ScaffoldSelection Scaffold Selection (7-Azaindole) LibrarySynthesis Library Synthesis ScaffoldSelection->LibrarySynthesis BiochemicalScreening Biochemical Screening (Kinase Assays) LibrarySynthesis->BiochemicalScreening CellularScreening Cell-Based Assays (Proliferation) BiochemicalScreening->CellularScreening SAR SAR Studies CellularScreening->SAR LeadOptimization Lead Optimization SAR->LeadOptimization InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo Tox Toxicology Studies InVivo->Tox

Caption: 7-Azaindole drug discovery workflow.

References

The Pivotal Role of tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of heterocyclic compounds remain a cornerstone of medicinal chemistry. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a highly sought-after core in the development of targeted therapeutics, particularly kinase inhibitors. This technical guide focuses on a key derivative that has significantly streamlined the synthesis of complex 7-azaindole-based molecules: tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .

The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a formyl group at the C3 position of the 7-azaindole nucleus provides a versatile and strategically functionalized intermediate. The Boc group enhances solubility in organic solvents and allows for controlled reactions at other positions before its facile removal under acidic conditions. The C3-formyl group serves as a crucial synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the introduction of diverse side chains and pharmacophoric elements. This guide will delve into the synthesis, key applications, and the significant impact of this intermediate in the development of potent and selective kinase inhibitors.

Synthesis of the Core Intermediate

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of N-Boc-7-azaindole. This reaction introduces a formyl group at the electron-rich C3 position of the pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Boc-7-azaindole

Materials:

  • 1-Boc-7-azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) dropwise. The formation of the Vilsmeier reagent is an exothermic reaction.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-Boc-7-azaindole in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Workflow for the Synthesis of this compound:

G cluster_start Starting Materials cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup & Purification cluster_product Final Product 1-Boc-7-azaindole 1-Boc-7-azaindole ReactionMixture Reaction Mixture in DCM 1-Boc-7-azaindole->ReactionMixture DMF DMF DMF->ReactionMixture POCl3 POCl3 POCl3->ReactionMixture Quenching Quenching (NaHCO3) ReactionMixture->Quenching 1. Reaction 2. Quench Extraction Extraction (DCM) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Synthetic workflow for the title compound.

Applications in Kinase Inhibitor Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of a wide array of kinase inhibitors. The C3-formyl group provides a convenient anchor point for introducing various functionalities that can interact with specific residues in the kinase active site.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers. The 7-azaindole scaffold is a key component in many potent FGFR inhibitors. The C3-formyl group of the title compound can be utilized in reductive amination reactions to introduce side chains that occupy the hydrophobic pocket of the ATP binding site.

Quantitative Data for FGFR Inhibitors Derived from 1H-pyrrolo[2,3-b]pyridine Scaffold

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Compound 4h FGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
Compound 10z FGFR4<10[2]
FGFR4 V550L/M<10[2]

FGFR Signaling Pathway and Inhibition:

FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT AKT->Cell DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell Inhibitor 7-Azaindole Based FGFR Inhibitor Inhibitor->FGFR Inhibits

Simplified FGFR signaling pathway.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

GSK-3β is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. The 7-azaindole core has been successfully employed to develop highly potent and selective GSK-3β inhibitors. The C3-formyl group of the title compound is instrumental in building the complex side chains necessary for achieving high affinity and selectivity.

Quantitative Data for GSK-3β Inhibitors Derived from 1H-pyrrolo[2,3-b]pyridine Scaffold

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 41 GSK-3β0.22
Compound 46 GSK-3β0.26
Compound 54 GSK-3β0.24
S01 GSK-3β0.35[3]

GSK-3β Signaling in Alzheimer's Disease and Inhibition:

GSK3b_active Active GSK-3β Tau Tau Protein GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Microtubules Microtubule Destabilization pTau->Microtubules Neuronal_dysfunction Neuronal Dysfunction and Cell Death NFTs->Neuronal_dysfunction Microtubules->Neuronal_dysfunction Inhibitor 7-Azaindole Based GSK-3β Inhibitor Inhibitor->GSK3b_active Inhibits

Role of GSK-3β in Tau pathology.
Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and cancer. The 7-azaindole scaffold has been utilized to develop potent and selective JAK inhibitors. The C3-formyl group of the title compound can be elaborated to introduce functionalities that target specific features of the JAK kinase domain.

Quantitative Data for JAK Inhibitors Derived from 1H-pyrrolo[2,3-b]pyridine Scaffold

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Compound 31g JAK1<10[4]
Compound 38a JAK1<10[4]
Compound 31 JAK31.1[5]

Conclusion

This compound is a strategically designed and highly valuable intermediate in medicinal chemistry. Its pre-installed protecting and functional groups facilitate the efficient and controlled synthesis of complex 7-azaindole derivatives. The versatility of the C3-formyl group as a synthetic handle has been instrumental in the development of a multitude of potent and selective kinase inhibitors targeting key enzymes such as FGFR, GSK-3β, and JAKs. As the quest for novel and more effective targeted therapies continues, this core building block will undoubtedly play an ongoing and significant role in advancing the frontiers of drug discovery.

References

The Discovery and Development of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of potent and selective inhibitors targeting various key players in cellular signaling pathways. This technical guide provides an in-depth overview of the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Core Synthetic Strategies

The construction of the 1H-pyrrolo[2,3-b]pyridine core and its subsequent functionalization are critical steps in the development of novel therapeutics. Several synthetic strategies have been effectively employed.

A common approach involves the reaction of a substituted 2-aminopyridine derivative with a suitable partner to construct the fused pyrrole ring. For instance, a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds in the presence of acetic acid and catalytic hydrochloric acid has been utilized to produce substituted 1H-pyrrolo[2,3-b]pyridines.

Another versatile method is the Chan-Lam coupling reaction. This copper-catalyzed cross-coupling of an arylboronic acid with an N-H bond of the 7-azaindole core allows for the introduction of various aryl substituents, which is crucial for exploring structure-activity relationships. Subsequent saponification of ester groups to carboxylic acids, followed by standard amide coupling reactions (e.g., using T3P and DIPEA), enables the synthesis of a diverse library of carboxamide derivatives.[1]

Furthermore, modifications of classical indole syntheses, such as the Madelung and Fischer indole syntheses, have been adapted for the preparation of 2-, 3-, and 4-substituted 1H-pyrrolo[2,3-b]pyridines. These methods provide access to a wide range of alkyl and aryl-substituted derivatives.

Therapeutic Applications and Key Targets

1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant therapeutic potential across various diseases, primarily by targeting key enzymes involved in signal transduction.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in numerous cancers.[2] Consequently, FGFRs are attractive targets for cancer therapy. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. For example, compound 4h exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[2]

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 1900---[1]
4a 100---[1]
4h 7925712[1][2]

Data extracted from referenced literature.

The FGFR signaling cascade is a crucial pathway regulating cell proliferation, differentiation, and migration. Its aberrant activation can drive tumorigenesis.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->FGFR

FGFR Signaling Pathway Inhibition
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

ATM kinase plays a crucial role in maintaining genomic stability, making it a promising target for anticancer therapies. Researchers have rationally designed and synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors. Through systematic structural optimization, compound 25a was identified as a lead candidate with excellent kinase selectivity.[3]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against ATM Kinase

CompoundATM IC50 (nM)Selectivity over PIKK familyOral Bioavailability (mice, %)Reference
25a <1>700-fold147.6[3]

Data extracted from referenced literature.

The ATM signaling pathway is a central component of the DNA damage response.

ATM_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks MRN_Complex MRN Complex DNA_Damage->MRN_Complex ATM ATM MRN_Complex->ATM CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 DNA_Repair DNA Repair ATM->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->ATM

ATM Signaling Pathway Inhibition
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key regulator of transcription and has been identified as an oncogene in colorectal cancer. Through de novo drug design and structure-activity relationship analysis, a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[4] This compound was found to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway.[4]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against CDK8

CompoundCDK8 IC50 (nM)Bioavailability (F, %)Reference
H1 35.2-[4]
22 48.639.8[4]

Data extracted from referenced literature.

The WNT/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.

WNT_Signaling_Pathway WNT WNT Frizzled Frizzled WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex beta_Catenin β-Catenin Destruction_Complex->beta_Catenin TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription CDK8 CDK8 CDK8->beta_Catenin promotes activity Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->CDK8 Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Assay Start Starting Materials (e.g., 2-aminopyridine derivative) Reaction1 Reaction 1 (e.g., Cyclo-condensation) Start->Reaction1 Intermediate Intermediate Reaction1->Intermediate Reaction2 Reaction 2 (e.g., Functionalization) Intermediate->Reaction2 Purification Purification (Column Chromatography) Reaction2->Purification Final_Compound Final 1H-pyrrolo[2,3-b]pyridine Derivative Purification->Final_Compound Compound_Prep Compound Dilution Final_Compound->Compound_Prep Kinase_Reaction Kinase Reaction (Enzyme, Substrate, ATP, Compound) Compound_Prep->Kinase_Reaction Signal_Detection Signal Detection (e.g., Luminescence) Kinase_Reaction->Signal_Detection Data_Analysis Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis

References

introduction to formylation of N-protected azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Formylation of N-Protected Azaindoles

Introduction

Azaindoles, nitrogen-containing bioisosteres of indoles, are privileged heterocyclic scaffolds frequently incorporated into molecules of medicinal importance.[1] The replacement of a C-H group in the indole ring with a nitrogen atom can significantly alter the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, often leading to improved pharmacological profiles.[1] Functionalization of the azaindole core is a critical step in the synthesis of these valuable compounds.

Formylation—the introduction of an aldehyde (-CHO) group—is a powerful transformation in synthetic organic chemistry. The resulting formyl group serves as a versatile handle for a wide array of subsequent chemical modifications.[2] On the azaindole scaffold, formylation typically occurs at the electron-rich C3 position of the pyrrole ring. To achieve regioselectivity and prevent undesired side reactions at the pyrrole nitrogen (N1), the use of an N-protecting group is often essential. This guide provides a detailed overview of the primary methods for the formylation of N-protected azaindoles, complete with quantitative data, experimental protocols, and mechanistic diagrams.

The Role of N-Protecting Groups

Protecting the N1 nitrogen of the azaindole is crucial for controlling the outcome of electrophilic substitution reactions like formylation. The protecting group serves two main purposes:

  • Directing Regioselectivity: It prevents electrophilic attack at the nitrogen atom, thereby directing the formylation exclusively to the C3 position.

  • Enhancing Solubility and Stability: N-protection can improve the solubility of the azaindole substrate in organic solvents and stabilize it against degradation under the reaction conditions.

Commonly used N-protecting groups in this context include acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like various sulfonyl derivatives (e.g., tosyl, phenylsulfonyl).[3][4] The choice of protecting group depends on the specific formylation method and the overall synthetic strategy.

Key Formylation Methodologies

Two classical and highly effective methods for the formylation of electron-rich heterocycles are the Vilsmeier-Haack reaction and the Duff reaction.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is one of the most efficient and widely used methods for formylating electron-rich aromatic and heteroaromatic compounds.[2] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5][6]

The reaction proceeds via electrophilic aromatic substitution at the C3 position of the N-protected azaindole. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the 3-formylazaindole.[5] This method is highly reliable and has been successfully applied to the synthesis of various 3-formyl-6-azaindoles.[7][8]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ reagent Vilsmeier Reagent (Chloroiminium ion) intermediate1->reagent - OPO₂Cl₂⁻ Sigma Sigma Complex reagent->Sigma Azaindole N-Protected Azaindole Azaindole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Product 3-Formyl-Azaindole Iminium->Product + H₂O (workup)

Vilsmeier-Haack reaction mechanism.
Duff Reaction

The Duff reaction is another classic method for the formylation of activated aromatic rings, particularly phenols.[9] It uses hexamethylenetetramine (HMTA) as the source of the formyl carbon in an acidic medium, such as acetic acid or trifluoroacetic acid (TFA).[9][10] The reaction proceeds through the formation of an electrophilic iminium species generated from the protonation and decomposition of HMTA.[9]

This electrophile then attacks the electron-rich azaindole ring. A subsequent series of steps, including an intramolecular redox reaction and hydrolysis, leads to the final aldehyde product.[9] The Duff reaction typically favors ortho-formylation on phenolic substrates, which corresponds to the C3 position in the context of azaindoles.[9][10] While generally less efficient than the Vilsmeier-Haack reaction, it offers an alternative under different conditions.[9]

Logical_Relationships cluster_input Starting Material cluster_methods Formylation Strategies cluster_output Product start N-Protected Azaindole vilsmeier Vilsmeier-Haack (DMF, POCl₃) start->vilsmeier duff Duff Reaction (HMTA, Acid) start->duff other Other Methods (e.g., Photocatalysis) start->other end 3-Formyl-N-Protected Azaindole vilsmeier->end duff->end other->end Experimental_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF) start->reagent_prep add_substrate 2. Add Azaindole Precursor reagent_prep->add_substrate react 3. Stir at RT for 48h add_substrate->react filter_precipitate 4. Filter Precipitate react->filter_precipitate workup 5. Dissolve in H₂O & Basify to pH 10 filter_precipitate->workup collect_product 6. Filter & Dry Product workup->collect_product end_node End (3-Formyl-6-Azaindole) collect_product->end_node

References

Spectroscopic and Synthetic Profile of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a representative synthetic protocol for the versatile building block, tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This compound, also known as 1-(tert-Butoxycarbonyl)-3-formyl-7-azaindole, is a key intermediate in the synthesis of a variety of biologically active molecules. Due to its strategic functionalization, it serves as a valuable scaffold in medicinal chemistry and drug discovery.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValueReference
CAS Number 144657-66-9[1]
Molecular Formula C₁₃H₁₄N₂O₃[1][2]
Molecular Weight 246.26 g/mol [1]
Appearance Off-white powder[2]
Melting Point 124-129 °C[1]
Purity ≥95% (typical)[2]

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. The predicted monoisotopic mass and the masses of common adducts are presented below.

AdductPredicted m/z
[M+H]⁺ 247.1077
[M+Na]⁺ 269.0896
[M+K]⁺ 285.0636
[M+NH₄]⁺ 264.1343

Data is based on predicted values.

Note on other Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for the structural elucidation of organic molecules. While specific experimental shifts and coupling constants for this compound are not published, one would expect to see characteristic signals for the tert-butyl group (a singlet around 1.6 ppm in ¹H NMR), the aromatic protons of the pyrrolo[2,3-b]pyridine core, a singlet for the formyl proton (downfield, around 10 ppm in ¹H NMR), and corresponding signals in the ¹³C NMR spectrum, including a resonance for the carbonyl carbon of the formyl group (around 185-195 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the formyl and the tert-butoxycarbonyl protecting group (typically in the range of 1680-1750 cm⁻¹), as well as C-H and C-N stretching and bending vibrations.

Experimental Protocols

The following is a representative experimental protocol for the synthesis and characterization of this compound, adapted from procedures for structurally similar compounds.

Synthesis of this compound

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure (Vilsmeier-Haack Reaction):

  • To a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in anhydrous DMF, cooled to 0 °C in an ice bath, add phosphorus oxychloride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

Instrumentation:

  • NMR: A 400 MHz or 500 MHz NMR spectrometer.

  • MS: A high-resolution mass spectrometer (e.g., ESI-TOF).

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • NMR: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • IR: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate reaction Vilsmeier-Haack Reaction (POCl₃, DMF) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir data Spectroscopic Data Analysis nmr->data ms->data ir->data

Caption: Synthetic and characterization workflow for the target compound.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Vilsmeier-Haack formylation of N-Boc-7-azaindole to synthesize tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This key intermediate is valuable in the synthesis of various biologically active compounds.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[3][4] In the context of 7-azaindole chemistry, regioselective formylation at the C3 position is a crucial step for the elaboration of this privileged scaffold in medicinal chemistry. The Boc protecting group on the nitrogen atom of 7-azaindole enhances its stability and solubility in organic solvents, facilitating subsequent synthetic transformations.

Reaction and Mechanism

The Vilsmeier-Haack formylation of N-Boc-7-azaindole proceeds through the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich N-Boc-7-azaindole then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired aldehyde, this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the Vilsmeier-Haack formylation of an indole derivative, which can be adapted for N-Boc-7-azaindole.

Reagent/ParameterMolar Ratio/ValueNotes
N-Boc-7-azaindole1.0 equivStarting material
N,N-Dimethylformamide (DMF)6.0 equivReagent and solvent
Phosphorus oxychloride (POCl₃)3.0 equivReagent
Reaction Temperature75 °COptimal for reaction progression
Reaction Time6 hoursTypical duration for completion
Work-upAqueous NaOHTo hydrolyze the intermediate and neutralize the reaction mixture
YieldExcellentHigh yields are typically observed for this reaction

Experimental Protocol

Materials:

  • N-Boc-7-azaindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Formation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (6.0 equiv).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (3.0 equiv) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 15-20 minutes. The formation of the Vilsmeier reagent is typically indicated by a change in the appearance of the solution.

  • Formylation Reaction:

    • To the pre-formed Vilsmeier reagent, add N-Boc-7-azaindole (1.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition of the substrate, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 75 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.

    • Make the aqueous solution alkaline (pH 8-9) by the slow addition of an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as an off-white powder.[5]

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate N_Boc_7_azaindole N-Boc-7-azaindole N_Boc_7_azaindole->Iminium_Intermediate 75 °C, 6h Hydrolysis Aqueous Work-up (NaOH) Iminium_Intermediate->Hydrolysis Product tert-Butyl 3-formyl-1H-pyrrolo [2,3-b]pyridine-1-carboxylate Hydrolysis->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Vilsmeier_Haack_Mechanism DMF_POCl3 DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF_POCl3->Vilsmeier_Reagent Formation Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack N_Boc_Azaindole N-Boc-7-azaindole (Nucleophile) N_Boc_Azaindole->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis (H₂O) Iminium_Salt->Hydrolysis Product Formylated Product Hydrolysis->Product

Caption: Simplified reaction mechanism pathway.

References

Synthesis of tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The procedure outlined is based on the well-established Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocyclic compounds.

Introduction

This compound, also known as N-Boc-3-formyl-7-azaindole, is a key intermediate in the synthesis of a wide range of biologically active molecules. The 7-azaindole core is a prominent scaffold in numerous kinase inhibitors and other therapeutic agents. The presence of the formyl group at the 3-position allows for diverse subsequent chemical transformations, making this compound a versatile starting material for the generation of compound libraries in drug development programs. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the stability and solubility of the molecule, facilitating its handling and subsequent reactions.

Reaction Scheme

The synthesis proceeds via the Vilsmeier-Haack formylation of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Boc-7-azaindole). The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich 3-position of the Boc-7-azaindole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 - 2 hours
Typical Yield 85-95%
Purity (Typical) >98% (by NMR)
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

  • Hexanes and Ethyl Acetate for chromatography (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation and Addition: While maintaining the temperature at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 - 1.5 equiv) dropwise to the stirred solution. A mild exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue to stir the reaction for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture until the effervescence ceases.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Signaling Pathway of the Vilsmeier-Haack Reaction:

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of Boc-7-azaindole.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Boc_Azaindole tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate Boc_Azaindole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis H2O H2O (Workup) H2O->Product experimental_workflow start Start dissolve Dissolve Boc-7-azaindole in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add POCl3 dropwise cool->add_reagents react Stir at 0 °C to RT add_reagents->react quench Quench with NaHCO3/ice react->quench extract Extract with DCM quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (optional) concentrate->purify end Final Product concentrate->end If pure purify->end

Application Note and Protocol for the Purification of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors used in drug discovery and development. The synthesis of this aza-indole derivative often yields a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to ensure the integrity of subsequent synthetic steps and the biological evaluation of final compounds. This document provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography.

The purification strategy is based on the polarity of the target molecule, which is influenced by the pyrrolo[2,3-b]pyridine core, the polar aldehyde group, and the non-polar tert-butoxycarbonyl (Boc) protecting group. A gradient elution method using a hexane and ethyl acetate solvent system on a silica gel stationary phase is employed to achieve optimal separation.

Key Considerations for Purification

The successful purification of aza-indole derivatives like this compound by flash chromatography is dependent on several factors:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for this class of compounds due to its effectiveness and cost-efficiency.[1] However, the pyridine nitrogen in the aza-indole ring can interact with the acidic silanol groups on the silica surface, potentially causing peak tailing.[1] To mitigate this, deactivated silica gel can be used, or a small amount of a basic modifier like triethylamine can be added to the mobile phase.[1][2]

  • Mobile Phase Selection: The choice of the mobile phase is critical for achieving good separation.[1] A solvent system consisting of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.[1] The optimal solvent ratio should be determined by preliminary thin-layer chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.4 for the target compound.[1]

  • Sample Loading: For optimal separation, the crude sample should be dissolved in a minimal amount of solvent and applied to the column. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica gel, is often the preferred method to ensure a concentrated band at the start of the chromatography.[1][3]

Experimental Protocol

This protocol outlines the purification of crude this compound using manual flash column chromatography. The parameters can be adapted for automated flash chromatography systems.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis for Method Development:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the dissolved crude mixture on a TLC plate.

    • Develop the TLC plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniformly packed bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Preparation and Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder with the crude product adsorbed onto the silica.[3]

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.[3]

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).[3]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 20% to 50% ethyl acetate in hexanes.

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume in separate test tubes.

    • Monitor the elution of the compounds by spotting a small aliquot from each fraction onto a TLC plate and visualizing under a UV lamp.

    • Identify the fractions containing the pure product based on the TLC analysis.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table summarizes the typical parameters and expected results for the purification of 1 gram of crude this compound.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 200 mm
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Initial Eluent 20% Ethyl Acetate / 80% Hexanes
Final Eluent 50% Ethyl Acetate / 50% Hexanes
Crude Sample Loading 1.0 g (Dry loaded)
Elution Volume ~800 mL
Typical Rf of Product ~0.3 in 30% Ethyl Acetate / 70% Hexanes
Expected Yield 70-85%
Expected Purity >98% (by HPLC/NMR)

Visualization

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Hexane:EtOAc) Crude Crude Product Crude->TLC DryLoad Dry Loading on Silica Crude->DryLoad Load Load Sample onto Column DryLoad->Load Pack Pack Column with Silica Gel Pack->Load Elute Gradient Elution (20-50% EtOAc in Hexane) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of FGFR Inhibitors Utilizing tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, often resulting from genetic alterations such as gene amplification, mutations, or translocations, is a key driver in various cancers. This has established the FGFR family of receptor tyrosine kinases as a significant target for therapeutic intervention in oncology.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase domain makes it an ideal core structure for potent and selective inhibitors.[2][3] This document provides detailed application notes and protocols for the use of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , a versatile starting material, in the synthesis of a novel FGFR inhibitor.

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of an FGFR. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. The activated receptor then recruits and phosphorylates various downstream signaling proteins, leading to the activation of multiple pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway. These pathways collectively regulate gene expression and cellular responses such as proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene AKT AKT PI3K->AKT P AKT->Gene DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Gene

Caption: The FGFR Signaling Pathway.

Synthetic Application of this compound

The title compound is a key intermediate for the synthesis of various FGFR inhibitors. The Boc-protecting group on the pyrrole nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions in the final steps of the synthesis. The formyl group at the 3-position is a versatile handle for introducing diverse side chains, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.

This application note details a representative two-step synthesis of a hypothetical FGFR inhibitor, utilizing a reductive amination reaction followed by Boc deprotection.

experimental_workflow Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Amine Amine Sidechain (e.g., N-Boc-piperazine) Amine->ReductiveAmination Intermediate Boc-Protected Intermediate ReductiveAmination->Intermediate Purification1 Purification (Chromatography) Intermediate->Purification1 Deprotection Boc Deprotection (Acidic Conditions) FinalProduct Final FGFR Inhibitor Deprotection->FinalProduct Purification2 Purification (Crystallization/Chromatography) FinalProduct->Purification2 Analysis1 Analysis (TLC, LC-MS, NMR) Purification1->Analysis1 Analysis2 Analysis (LC-MS, NMR, HRMS) Purification2->Analysis2 Analysis1->Deprotection

Caption: Experimental Workflow for FGFR Inhibitor Synthesis.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Boc-Protected Intermediate)

This protocol describes the reductive amination of this compound with N-Boc-piperazine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound246.261.01.0
N-Boc-piperazine186.251.21.2
Sodium triacetoxyborohydride (STAB)211.941.51.5
Dichloromethane (DCM), anhydrous-20 mL-
Acetic acid, glacial60.052-3 dropscatalytic
Saturated aqueous sodium bicarbonate---
Brine---
Anhydrous sodium sulfate---

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add N-Boc-piperazine (1.2 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected intermediate.

Expected Results:

ProductPhysical StateYield (%)
tert-butyl 3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylateWhite solid80-90
Protocol 2: Synthesis of 1-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine (Final FGFR Inhibitor)

This protocol outlines the deprotection of the Boc groups using trifluoroacetic acid (TFA).

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Boc-Protected Intermediate from Protocol 1416.531.01.0
Dichloromethane (DCM)-10 mL-
Trifluoroacetic acid (TFA)114.0210 mL-
Saturated aqueous sodium bicarbonate---
Dichloromethane (DCM)---
Brine---
Anhydrous sodium sulfate---

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction completion by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • If necessary, the product can be further purified by crystallization or column chromatography.

Expected Results:

ProductPhysical StateYield (%)
1-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazineOff-white solid90-98

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemperatureTime (h)Yield (%)
1 This compoundBoc-Protected IntermediateN-Boc-piperazine, STAB, Acetic AcidDCMRT2-480-90
2 Boc-Protected IntermediateFinal FGFR InhibitorTFADCM0 °C to RT1-290-98

Conclusion

The use of this compound as a starting material provides a versatile and efficient route for the synthesis of novel FGFR inhibitors. The protocols outlined in this document demonstrate a reliable pathway to functionalize the 7-azaindole core at the 3-position, a key modification for achieving potent and selective inhibition of the FGFR kinase family. These methods are amenable to the generation of a library of analogs for structure-activity relationship studies, aiding in the discovery and development of new anticancer therapeutics.

References

Synthesis of Potent GSK-3β Inhibitors from a 7-Azaindole Aldehyde Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with various pathologies, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK-3β inhibitors is a significant focus of drug discovery efforts. The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of 7-azaindolyl-maleimide based GSK-3β inhibitors, starting from the readily accessible 7-azaindole-3-carboxaldehyde intermediate. The protocols described herein outline a two-step synthetic sequence involving the formation of an ethyl 7-azaindolyl-3-glyoxylate intermediate, followed by a condensation reaction with an appropriate acetamide to yield the final maleimide inhibitor.

Introduction

The 7-azaindole core, a bioisostere of indole, offers unique properties for kinase inhibitor design, including the potential for additional hydrogen bonding interactions within the ATP-binding site. A notable class of 7-azaindole-based GSK-3β inhibitors is the 7-azaindolyl-heteroaryl-maleimides. These compounds have demonstrated high potency and selectivity for GSK-3β. The synthetic strategy presented here leverages a 7-azaindole-3-carboxaldehyde as a key starting material, which is first converted to an ethyl 7-azaindolyl-3-glyoxylate. This intermediate then undergoes condensation with an N-substituted acetamide to construct the desired maleimide core.

Data Presentation

The following table summarizes the biological activity and synthetic yield for a representative 7-azaindolyl-maleimide GSK-3β inhibitor.

Compound IDStructureSynthetic Yield (%)GSK-3β IC50 (nM)
1 3-(1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dioneNot Reported34[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate (Ethyl 7-azaindolyl-3-glyoxylate)

This protocol describes the synthesis of the key intermediate, ethyl 7-azaindolyl-3-glyoxylate, from 7-azaindole via a Claisen condensation with diethyl oxalate.

Materials:

  • 7-Azaindole

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 7-azaindole (1.0 equivalent) in anhydrous ethanol dropwise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add diethyl oxalate (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is approximately 7.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford ethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate as a solid.

Protocol 2: Synthesis of 3-(1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione (Compound 1)

This protocol outlines the condensation of ethyl 7-azaindolyl-3-glyoxylate with an N-substituted acetamide to form the final maleimide product. This is based on the general approach for synthesizing 7-azaindolyl-heteroaryl-maleimides.[2]

Materials:

  • Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate

  • 2-(1H-indol-3-yl)acetamide

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 1-(3-Bromopropoxy)(tert-butyl)dimethylsilane

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF) in THF (1 M)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

Step 2a: Condensation and Cyclization

  • To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol, add ethyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate (1.0 equivalent) and 2-(1H-indol-3-yl)acetamide (1.1 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 5-6.

  • Collect the resulting precipitate by filtration, wash with water and diethyl ether to yield the crude 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione.

Step 2b: N-Alkylation

  • To a solution of the product from Step 2a (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents) and 1-(3-bromopropoxy)(tert-butyl)dimethylsilane (1.2 equivalents).

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2c: Deprotection

  • Dissolve the product from Step 2b in THF and add TBAF (1.5 equivalents, 1 M solution in THF).

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (Dichloromethane/Methanol gradient) to afford Compound 1 .

Visualizations

GSK-3β Signaling Pathway and Inhibition

GSK3B_Pathway cluster_input Upstream Signals cluster_pathway Signaling Cascade cluster_output Downstream Effects Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Insulin Insulin PI3K PI3K Insulin->PI3K Dsh Dishevelled Frizzled->Dsh GSK3b_complex GSK-3β Complex (Axin, APC, CK1) Dsh->GSK3b_complex Inhibits Akt Akt/PKB PI3K->Akt GSK3b_active Active GSK-3β (pY216) Akt->GSK3b_active Phosphorylates (S9) Inhibits GSK3b_complex->GSK3b_active GSK3b_inactive Inactive GSK-3β (pS9) GSK3b_active->GSK3b_inactive beta_catenin β-catenin GSK3b_active->beta_catenin Phosphorylates GS Glycogen Synthase (Active) GSK3b_active->GS Phosphorylates transcription Gene Transcription (Cell Proliferation, etc.) beta_catenin->transcription beta_catenin_p Phosphorylated β-catenin degradation Proteasomal Degradation beta_catenin_p->degradation GS_p Glycogen Synthase (Inactive) GS->GS_p Glycogen Glycogen Synthesis GS->Glycogen Inhibitor 7-Azaindole Inhibitor Inhibitor->GSK3b_active Competes with ATP ATP ATP ATP->GSK3b_active

Caption: GSK-3β signaling pathway and mechanism of ATP-competitive inhibition.

Experimental Workflow for the Synthesis of 7-Azaindolyl-Maleimide GSK-3β Inhibitors

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Maleimide Formation cluster_step3 Step 3: Final Modification A 7-Azaindole C Claisen Condensation (NaOEt, Ethanol) A->C B Diethyl Oxalate B->C D Ethyl 7-azaindolyl-3-glyoxylate C->D F Condensation & Cyclization (NaOEt, Ethanol, Reflux) D->F E 2-(1H-indol-3-yl)acetamide E->F G 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-4- (1H-indol-3-yl)pyrrole-2,5-dione F->G H N-Alkylation with Protected Alkyl Halide G->H I Deprotection (TBAF) H->I J Final Product: Compound 1 I->J

Caption: Synthetic workflow for 7-azaindolyl-maleimide GSK-3β inhibitors.

References

Application of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in the Development of Potent and Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a key starting material in the synthesis of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. These compounds have demonstrated significant potential as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a critical enzyme implicated in inflammatory pathways. This document outlines the rationale for targeting PDE4B, detailed synthetic protocols, structure-activity relationship (SAR) studies, and biological evaluation methods.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells.[1] Inhibition of PDE4 elevates intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[1][3] The PDE4 family comprises four isoforms (PDE4A, B, C, and D).[1] While pan-PDE4 inhibitors like roflumilast and apremilast are approved for treating inflammatory diseases, their use is often limited by side effects, such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[4] Consequently, the development of selective PDE4B inhibitors presents a promising therapeutic strategy to mitigate these adverse effects while retaining anti-inflammatory efficacy.[1][5] The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a promising core structure for developing selective PDE4B inhibitors.[1][6]

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B and their selectivity over the PDE4D isoform. The data highlights the key compound 11h as a potent and selective PDE4B inhibitor.

CompoundRR1PDE4B IC50 (μM)[1]PDE4D IC50 (μM)[1]% Inhibition of PDE4D at 10 μM[1]
7 HH0.48--
11a 3,4-dichlorophenylcyclopropyl0.110.18-
11b 3,4-dichlorophenylethyl0.230.52-
11c 3,4-dichlorophenylisopropyl0.501.1-
11d 3,4-dichlorophenylisobutyl1.1-20
11e 3-chloro-4-methylphenylcyclopropyl0.130.25-
11f 3,4-dichlorophenylazetidin-1-yl0.170.32-
11g 3,4-dichlorophenyl3-fluoroazetidin-1-yl0.23-77
11h 3,4-dichlorophenyl3,3-difluoroazetidin-1-yl0.140.88-
11i 3,4-dichlorophenyl3-(trifluoromethyl)azetidin-1-yl0.43-56
Rolipram --0.090.08-

Experimental Protocols

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

The synthesis of the target compounds involves a multi-step process starting from a suitable 1H-pyrrolo[2,3-b]pyridine derivative. While the specific use of this compound is not explicitly detailed in the primary literature, a general and adaptable synthetic scheme is presented below, based on established methodologies for this scaffold.

Step 1: N-Arylation of the Pyrrolo[2,3-b]pyridine Core

  • Reagents and Conditions: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, aryl boronic acid (e.g., 3,4-dichlorophenylboronic acid), copper(II) acetate, pyridine, dichloromethane (CH2Cl2).

  • Procedure: To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in CH2Cl2, add the aryl boronic acid, copper(II) acetate, and pyridine. Stir the reaction mixture at room temperature for 12 hours. Upon completion, the reaction is worked up by standard aqueous extraction procedures and the crude product is purified by column chromatography.

Step 2: Saponification of the Ester

  • Reagents and Conditions: The product from Step 1, sodium hydroxide (NaOH), methanol (MeOH), water (H2O).

  • Procedure: The N-arylated ester is dissolved in a mixture of MeOH and H2O. A solution of NaOH is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then acidified, and the resulting carboxylic acid is extracted and purified.

Step 3: Amide Coupling

  • Reagents and Conditions: The carboxylic acid from Step 2, desired amine (e.g., 3,3-difluoroazetidine), 1-propylphosphonic anhydride (T3P), N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF).[1]

  • Procedure: To a solution of the carboxylic acid in DMF, add DIPEA, the desired amine, and T3P.[1] The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to 4 hours.[1] After completion, the product is isolated by aqueous workup and purified by column chromatography to yield the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.[1]

Biological Evaluation

In Vitro PDE4B and PDE4D Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by recombinant human PDE4B or PDE4D. The amount of remaining cAMP is quantified, typically using a competitive binding assay or other detection methods.

  • Protocol:

    • Recombinant human PDE4B or PDE4D enzyme is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of cAMP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of cAMP remaining is determined.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. Rolipram is typically used as a positive control.[1]

TNF-α Release Assay in Macrophages

  • Principle: This cellular assay assesses the anti-inflammatory activity of the compounds by measuring their ability to inhibit the release of TNF-α from macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).[1]

  • Protocol:

    • Macrophage cells (e.g., RAW 264.7 or primary macrophages) are seeded in culture plates and allowed to adhere.

    • The cells are pre-incubated with various concentrations of the test compounds for a specific duration.

    • The cells are then stimulated with a pro-inflammatory stimulus, such as LPS or Pam3Cys, to induce TNF-α production.[1]

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

    • The inhibitory effect of the compounds on TNF-α release is calculated relative to the vehicle-treated control.

Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell cluster_inhibitor Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4B PDE4B cAMP->PDE4B CREB CREB PKA->CREB phosphorylates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Genes activates AMP 5'-AMP PDE4B->AMP hydrolyzes Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Pro_Inflammatory_Cytokines induces PDE4B_Inhibitor PDE4B Inhibitor (e.g., Compound 11h) PDE4B_Inhibitor->PDE4B inhibits

Caption: PDE4B Signaling Pathway and Point of Intervention.

Experimental_Workflow Start Start: Design of Pyrrolo[2,3-b]pyridine Derivatives Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening: PDE4B/4D Inhibition Assay Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Cellular_Assay Cellular Assay: TNF-α Release in Macrophages In_Vitro_Screening->Cellular_Assay Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Cellular_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End Identification of Lead Compound (11h) Lead_Optimization->End

Caption: Experimental Workflow for PDE4B Inhibitor Development.

SAR_Diagram cluster_R_group N-Aryl Group (R) cluster_R1_group Amide Substituent (R1) Core 1H-Pyrrolo[2,3-b]pyridine Core Essential for Activity R_group 3,4-dichlorophenyl Optimal for Potency Core:f0->R_group:f0 Substitution at N1 R1_group Small, cyclic amines preferred Azetidine ring enhances potency 3,3-difluoroazetidine (11h) improves selectivity for PDE4B over PDE4D Core:f0->R1_group:f0 Substitution at C2-carboxamide

Caption: Structure-Activity Relationship (SAR) Summary.

References

Application Notes and Protocols: Formylation of 7-Azaindole via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[3][4] 7-Azaindole, a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals, can be efficiently formylated at the C3 position using this method to yield 7-azaindole-3-carboxaldehyde.[5] This aldehyde is a key intermediate for further functionalization in the synthesis of various drug candidates.

This document provides detailed protocols and reaction conditions for the Vilsmeier-Haack formylation of 7-azaindole, compiled from established chemical literature.

Reaction Mechanism and Principles

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich 7-azaindole ring attacks the Vilsmeier reagent, preferentially at the C3 position due to the electronic properties of the pyrrole ring. This leads to the formation of an iminium intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium intermediate to afford the final product, 7-azaindole-3-carboxaldehyde.[2]

Data Presentation: Reaction Parameters for Formylation of Azaindoles

The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of azaindole derivatives, providing a basis for optimizing the reaction for 7-azaindole.

ParameterValue/RangeNotes
Substrate 7-Azaindole
Reagents POCl₃, DMFDMF can serve as both reagent and solvent.[1]
Molar Ratio (POCl₃:DMF:Substrate) 1.1-3.3 : 3-10+ : 1An excess of the Vilsmeier reagent is common.
Temperature 0°C to 75°CThe reaction temperature depends on the substrate's reactivity.[2]
Reaction Time 1 to 48 hoursMonitored by TLC until substrate consumption.
Work-up Aqueous basic solution (e.g., NaOH, K₂CO₃, NaOAc)Neutralization of the reaction mixture is crucial.[6][7]
Yield 62-80% (for similar substrates)Yields are dependent on specific conditions and substrate.[6][7]

Experimental Protocols

Below are two detailed experimental protocols for the formylation of indole derivatives, which can be adapted for 7-azaindole.

Protocol 1: General Procedure for Formylation

This protocol is a general method that can be optimized for 7-azaindole.

Materials:

  • 7-Azaindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (used as solvent and reagent) in an ice bath to 0-5°C.

  • Slowly add phosphorus oxychloride (1.1 to 3.3 equivalents) dropwise to the cooled DMF, ensuring the temperature is maintained below 10°C. Stir the mixture for 15-30 minutes at this temperature.

  • Reaction with 7-Azaindole: To the freshly prepared Vilsmeier reagent, add 7-azaindole (1 equivalent) portion-wise or as a solution in a small amount of DMF.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture can then be heated to a temperature between room temperature and 75°C.[2]

  • Stir the reaction mixture for 1 to 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding an aqueous solution of NaOH or K₂CO₃ until the pH is between 8 and 10.[7]

  • A precipitate of the product, 7-azaindole-3-carboxaldehyde, should form. Collect the solid by filtration.

  • Wash the solid with cold water and air-dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 7-azaindole-3-carboxaldehyde.

Protocol 2: Optimized Procedure for a 6-Azaindole Derivative

This protocol has been successfully applied to the synthesis of a 3-formyl-6-azaindole and can be a good starting point for 7-azaindole.[7]

Materials:

  • 7-Azaindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (CH₃CN)

  • Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

  • Vilsmeier Reagent Preparation: Add POCl₃ (3.3 equivalents) dropwise to DMF (10 mL per 1 mmol of substrate) and stir the mixture for 15 minutes at room temperature.

  • Reaction: Add the 7-azaindole (1 equivalent) to the resulting solution and continue to stir for 48 hours at room temperature.

  • Isolation: A precipitate may form during the reaction. If so, filter off the precipitate and wash it with acetonitrile.

  • Dissolve the collected solid in water and neutralize the solution with a K₂CO₃ solution to a pH of 10.

  • The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry to yield 7-azaindole-3-carboxaldehyde.

Mandatory Visualization

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Azaindole 7-Azaindole Azaindole->Reaction_Mixture Iminium_Intermediate Iminium Intermediate Reaction_Mixture->Iminium_Intermediate Electrophilic Substitution Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product 7-Azaindole-3-carboxaldehyde Purification->Final_Product

Caption: Experimental workflow for the formylation of 7-azaindole.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reaction between POCl₃ and DMF is exothermic. Proper temperature control is crucial to prevent a runaway reaction.

  • The work-up procedure involves the use of a strong base (e.g., NaOH). Handle with care to avoid chemical burns.

By following these detailed protocols and adhering to the safety guidelines, researchers can effectively synthesize 7-azaindole-3-carboxaldehyde, a valuable intermediate for various applications in drug discovery and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process involving the protection of the 7-azaindole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. The first step is the protection of the commercially available 7-azaindole to prevent side reactions during the subsequent formylation. The second step introduces the formyl group, yielding the desired product.

Synthesis_Pathway Start 7-Azaindole Intermediate tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1-Boc-7-azaindole) Start->Intermediate Boc₂O, Base (Boc Protection) Product This compound Intermediate->Product POCl₃, DMF (Vilsmeier-Haack Formylation)

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic step, providing a basis for reaction setup and scale-up.

Table 1: Reagents for the Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Reagent/SolventMolecular Weight ( g/mol )Molar Eq.Quantity (for 100g of 7-Azaindole)
7-Azaindole118.141.0100 g
Di-tert-butyl dicarbonate (Boc₂O)218.251.1204.5 g
4-(Dimethylamino)pyridine (DMAP)122.170.110.3 g
Dichloromethane (DCM)84.93-1 L

Table 2: Reaction Parameters and Expected Output for the Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Expected Yield 90 - 98%
Purity (Typical) >98%

Table 3: Reagents for the Synthesis of this compound

| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (for 100g of 1-Boc-7-azaindole) | | :--- | :--- | :--- | | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 218.25 | 1.0 | 100 g | | Phosphorus oxychloride (POCl₃) | 153.33 | 1.2 | 84.3 g (51.5 mL) | | N,N-Dimethylformamide (DMF) | 73.09 | - | 500 mL |

Table 4: Reaction Parameters and Expected Output for the Synthesis of this compound

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Expected Yield 85 - 95%
Purity (Typical) >97%

Experimental Protocols

The following are detailed, step-by-step protocols for the large-scale synthesis of the target compound.

Protocol 1: Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1-Boc-7-azaindole)

This protocol describes the Boc-protection of 7-azaindole.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a large three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 7-azaindole (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Boc Anhydride: Cool the solution to 0 °C using an ice bath. Dissolve Boc₂O (1.1 eq) in anhydrous DCM and add it dropwise to the cooled solution via the dropping funnel over 1 hour.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a white to off-white solid.

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 7-azaindole and DMAP in DCM B Cool to 0 °C A->B C Add Boc₂O solution dropwise B->C D Warm to RT and stir for 12-16h C->D E Quench with 1M HCl D->E F Wash with HCl, NaHCO₃, Brine E->F G Dry, filter, and concentrate F->G H Recrystallize (if needed) G->H

Caption: Experimental workflow for the Boc protection of 7-azaindole.

Protocol 2: Synthesis of this compound

This protocol details the Vilsmeier-Haack formylation of 1-Boc-7-azaindole. The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Large three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (1.0 eq) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

    • Neutralize the solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup_purification Work-up & Purification A Cool DMF to 0 °C B Add POCl₃ dropwise A->B C Stir at 0 °C for 30 min B->C D Add 1-Boc-7-azaindole solution C->D E Warm to RT and stir for 2-4h D->E F Pour into ice water E->F G Neutralize with NaHCO₃ F->G H Extract with DCM G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane and N,N-dimethylformamide are hazardous solvents. Avoid inhalation and skin contact.

By following these detailed protocols, researchers can achieve a reliable and scalable synthesis of this compound for use in pharmaceutical research and development.

Application Note: 1H and 13C NMR Analysis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The structural elucidation of this molecule is crucial for ensuring the purity and identity of subsequent drug candidates. This application note presents the predicted 1H and 13C NMR data, a comprehensive experimental protocol for acquiring such data, and a workflow for the analysis.

Introduction

This compound, also known as N-Boc-3-formyl-7-azaindole, is a versatile building block in medicinal chemistry. The 7-azaindole scaffold is a prominent feature in numerous compounds targeting a range of diseases, including cancer and inflammatory conditions. The presence of the N-Boc protecting group allows for controlled reactions at other positions of the heterocyclic system, while the 3-formyl group serves as a handle for further synthetic transformations. Accurate and thorough characterization of this intermediate by NMR spectroscopy is a critical step in the drug discovery and development process. This note provides the expected chemical shifts and coupling constants to aid researchers in the verification of this compound.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.15s-1HH-8 (CHO)
8.60dd4.8, 1.61HH-6
8.45s-1HH-2
8.10dd7.8, 1.61HH-4
7.30dd7.8, 4.81HH-5
1.70s-9HH-12 (t-Bu)
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
185.0C-8 (CHO)
149.5C-6
148.0C-10 (C=O, Boc)
146.0C-7a
135.0C-2
131.0C-4
121.0C-3a
119.5C-5
118.0C-3
85.0C-11 (quaternary, t-Bu)
28.0C-12 (CH₃, t-Bu)

Experimental Protocols

The following protocols describe the methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

Protocol 3: ¹³C NMR Data Acquisition
  • Spectrometer: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 220 ppm

Protocol 4: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the transformed spectrum to obtain pure absorption line shapes.

  • Baseline Correction: Apply an automatic baseline correction to the spectrum.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (1H) reference->integrate assign Assign Signals reference->assign integrate->assign structure Structure Confirmation assign->structure

NMR Analysis Workflow
Structural Assignment

The diagram below illustrates the key atoms of the molecule for NMR signal assignment.

Molecular Structure and Atom Numbering

Conclusion

The detailed 1H and 13C NMR data and protocols provided in this application note serve as a valuable resource for the unambiguous structural confirmation of this compound. Adherence to the outlined experimental procedures will ensure the acquisition of high-resolution NMR spectra, facilitating accurate analysis and quality control in the synthesis of 7-azaindole-based compounds for drug discovery and development.

Application Notes and Protocols for Downstream Reactions of tert-Butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key downstream reactions of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a versatile building block in medicinal chemistry. This compound, also known as N-Boc-7-azaindole-3-carboxaldehyde, serves as a crucial starting material for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[1][2] The aldehyde functionality at the C3-position of the 7-azaindole core allows for a range of chemical transformations, including condensation and olefination reactions.

Key Applications

The derivatives of this compound are instrumental in the development of potent and selective inhibitors for various kinases, which are key targets in oncology and immunology. Notable applications include the synthesis of inhibitors for:

  • Cell Division Cycle 7 (Cdc7) Kinase: A critical regulator of DNA replication, making it an attractive target for cancer therapy.[2][3]

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in numerous cancers.[4][5]

  • Janus Kinase 3 (JAK3): A key enzyme in cytokine signaling pathways, targeted for autoimmune diseases and organ transplant rejection.[6]

The subsequent sections detail the experimental protocols for some of the most synthetically useful downstream reactions of this aldehyde.

Knoevenagel Condensation

The Knoevenagel condensation is a widely utilized carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is particularly effective for synthesizing α,β-unsaturated compounds, which are common pharmacophores in kinase inhibitors.

Application in the Synthesis of Cdc7 Kinase Inhibitors

A key application of the Knoevenagel condensation with this compound is in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives that act as potent Cdc7 kinase inhibitors.[2][3] The reaction typically involves the condensation of the aldehyde with a heterocyclic active methylene compound, such as a thiazolidinone or a hydantoin derivative.

Experimental Protocol: Synthesis of (Z)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-thioxothiazolidin-4-one

This protocol describes the Knoevenagel condensation of 7-azaindole-3-carboxaldehyde (the deprotected form of the title compound) with 2-thioxothiazolidin-4-one. The initial Boc-protected aldehyde can be deprotected prior to this reaction.

Materials:

  • 7-azaindole-3-carboxaldehyde

  • 2-Thioxothiazolidin-4-one

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 7-azaindole-3-carboxaldehyde (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add 2-thioxothiazolidin-4-one (1.2 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired (Z)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-thioxothiazolidin-4-one.

Quantitative Data Summary

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)Reference
7-azaindole-3-carboxaldehyde2-Thioxothiazolidin-4-onePiperidineEthanol4-685-95[2]
7-azaindole-3-carboxaldehydeRhodanine-3-acetic acidPiperidineAcetic Acid290[3]

DOT Script for Knoevenagel Condensation Workflow

G Knoevenagel Condensation Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde tert-Butyl 3-formyl-1H- pyrrolo[2,3-b]pyridine-1-carboxylate Reaction_Mixture Combine and Heat Aldehyde->Reaction_Mixture Active_Methylene Active Methylene Compound (e.g., Thiazolidinone) Active_Methylene->Reaction_Mixture Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Product_Formation Formation of α,β-Unsaturated Product Reaction_Mixture->Product_Formation Workup Cooling, Filtration, and Washing Product_Formation->Workup Final_Product Purified Knoevenagel Product Workup->Final_Product

Knoevenagel Condensation Workflow

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly versatile and allows for the formation of C=C bonds with good control over stereochemistry.

Application in the Synthesis of Alkenyl-7-azaindole Derivatives

The Wittig reaction can be employed to convert the aldehyde group of this compound into a variety of substituted vinyl groups. These products can serve as intermediates for further functionalization or as final products with biological activity.

Experimental Protocol: General Procedure for Wittig Olefination

This protocol provides a general procedure for the Wittig reaction. The specific phosphonium salt and base will determine the nature of the resulting alkene.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Round-bottom flask

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry, inert atmosphere-flushed round-bottom flask, suspend the phosphonium salt (1.2 mmol) in anhydrous THF (15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-butyllithium, 1.1 mmol) to the suspension with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the ylide (a color change is often observed).

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Quantitative Data Summary

Phosphonium SaltBaseSolventReaction Time (h)Yield (%)Reference
(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF1275-85General Protocol
Benzyltriphenylphosphonium bromideNaHDMSO2470-80General Protocol

DOT Script for Wittig Reaction Workflow

G Wittig Reaction Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Phosphonium Salt Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base Deprotonation Ylide Phosphorus Ylide Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde tert-Butyl 3-formyl-1H- pyrrolo[2,3-b]pyridine-1-carboxylate Aldehyde->Ylide Nucleophilic Attack Decomposition Decomposition Oxaphosphetane->Decomposition Alkene_Product Alkene Product Decomposition->Alkene_Product Phosphine_Oxide Triphenylphosphine Oxide Byproduct Decomposition->Phosphine_Oxide Purification Chromatographic Purification Alkene_Product->Purification Purification->Alkene_Product Purified

Wittig Reaction Workflow

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.

Application in the Synthesis of Aminoalkyl-7-azaindole Derivatives

This reaction allows for the introduction of a wide variety of amino functionalities at the C3-position of the 7-azaindole core, which is a common feature in many kinase inhibitors.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure using sodium triacetoxyborohydride, a mild and selective reducing agent for imines.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (1.2 mmol) in DCM or DCE (20 mL).

  • If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Add a catalytic amount of acetic acid (0.1 mmol), if necessary, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Quantitative Data Summary

AmineReducing AgentSolventReaction Time (h)Yield (%)Reference
BenzylamineNaBH(OAc)₃DCE1280-90General Protocol
PiperidineNaBH(OAc)₃DCM2475-85General Protocol

DOT Script for Reductive Amination Signaling Pathway

G Reductive Amination Signaling Pathway Aldehyde tert-Butyl 3-formyl-1H- pyrrolo[2,3-b]pyridine-1-carboxylate Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction of Imine Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Amine_Product Amine Product Reduction->Amine_Product

Reductive Amination Signaling Pathway

These protocols provide a foundation for the synthetic elaboration of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired products. The versatility of this starting material continues to make it a valuable asset in the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Formylation of N-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack formylation of N-Boc-7-azaindole to produce N-Boc-7-azaindole-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for the formylation of N-Boc-7-azaindole?

A1: The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as the formylating agent.[2] This method is particularly effective for 7-azaindole, as the pyrrole ring is electron-rich and susceptible to electrophilic substitution at the C3 position. The N-Boc protecting group enhances the stability of the substrate and prevents side reactions at the nitrogen atom.

Q2: What are the most critical factors affecting the yield of the N-Boc-7-azaindole formylation?

A2: The most critical factors include:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Any water present will quench the reagent and significantly reduce the yield. It is crucial to use anhydrous solvents and dried glassware.

  • Reagent Quality: The purity of POCl₃ and DMF is paramount. Old or impure reagents can lead to side reactions and lower yields.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent its decomposition. The subsequent reaction with N-Boc-7-azaindole may require careful temperature management to ensure complete reaction without byproduct formation.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the N-Boc-7-azaindole substrate is a key parameter to optimize for achieving high conversion and minimizing side products.

Q3: What are the common side products in the formylation of N-Boc-7-azaindole?

A3: While the reaction is generally selective for the C3 position, potential side products can include:

  • Unreacted Starting Material: Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.

  • De-Boc-protected Product: The acidic nature of the Vilsmeier reagent or the work-up conditions can potentially lead to the removal of the Boc protecting group, yielding 7-azaindole-3-carboxaldehyde.

  • Di-formylated Products: Although less common for this substrate, over-formylation at other positions on the aromatic rings is a theoretical possibility if the reaction conditions are too harsh.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the formylation can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot (which will likely have a different Rf value) indicate the progression of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Moisture in the reaction: Vilsmeier reagent is quenched by water.1. Ensure all glassware is thoroughly oven-dried or flame-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Poor quality of reagents: Decomposed DMF or POCl₃.2. Use freshly opened or distilled DMF and POCl₃.
3. Incorrect stoichiometry: Insufficient Vilsmeier reagent.3. Optimize the molar ratio of POCl₃ and DMF to the substrate. A slight excess of the Vilsmeier reagent is often beneficial.
4. Suboptimal reaction temperature: Temperature too low for the reaction to proceed or too high, leading to reagent decomposition.4. Carefully control the temperature during the formation of the Vilsmeier reagent (0-5 °C). For the formylation step, if the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C) while monitoring for side product formation by TLC.
Multiple Products Observed on TLC 1. Reaction temperature is too high: Leads to side reactions.1. Maintain strict temperature control. Consider running the reaction at a lower temperature for a longer duration.
2. Excessive reaction time: Can lead to the formation of byproducts.2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
3. De-Boc protection: Acidic conditions can remove the Boc group.3. Ensure the work-up procedure is performed promptly and with careful pH adjustment. Use a milder work-up if necessary.
Difficulty in Isolating the Product 1. Product is partially water-soluble. 1. During the aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency.
2. Emulsion formation during extraction. 2. Add a small amount of brine to the separatory funnel to help break the emulsion.
Formation of a Dark, Tarry Residue 1. Reaction overheating: Exothermic reaction leading to polymerization or decomposition.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath and slow, dropwise addition.
2. Impurities in starting materials or solvents. 2. Use high-purity starting materials and anhydrous solvents.

Data Presentation

Substrate Reagents Solvent Temperature (°C) Time (min) Yield (%) Reference
N-Boc-7-azaindole1. s-BuLi2. DMFTHF-40585[3]

Note: This reported procedure utilizes s-butyllithium for lithiation prior to the addition of DMF, which is an alternative to the classical Vilsmeier-Haack conditions using POCl₃/DMF.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Boc-7-azaindole (General Procedure)

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.

Materials:

  • N-Boc-7-azaindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve N-Boc-7-azaindole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the solution of N-Boc-7-azaindole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive substrates.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.

    • Continue stirring until the hydrolysis of the intermediate iminium salt is complete (this may take 30-60 minutes).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure N-Boc-7-azaindole-3-carboxaldehyde.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_moisture Was the reaction performed under strictly anhydrous conditions? start->check_moisture check_reagents Are the reagents (POCl3, DMF) of high purity and fresh? check_moisture->check_reagents Yes solution_moisture Dry all glassware and use anhydrous solvents and reagents. Use an inert atmosphere. check_moisture->solution_moisture No check_temp Was the temperature during Vilsmeier reagent formation kept at 0-5 °C? check_reagents->check_temp Yes solution_reagents Use freshly opened or purified/distilled reagents. check_reagents->solution_reagents No check_reaction_conditions Have reaction time and temperature for the formylation step been optimized? check_temp->check_reaction_conditions Yes solution_temp Ensure proper cooling during reagent formation. check_temp->solution_temp No solution_reaction_conditions Monitor reaction by TLC. Consider gentle heating if reaction is sluggish. check_reaction_conditions->solution_reaction_conditions No

Caption: Troubleshooting workflow for low reaction yield.

Vilsmeier_Haack_Workflow Experimental Workflow for Vilsmeier-Haack Formylation reagent_prep 1. Vilsmeier Reagent Formation (POCl3 + DMF @ 0-5 °C) formylation 2. Formylation (Add N-Boc-7-azaindole solution) reagent_prep->formylation workup 3. Aqueous Work-up (Quench with ice/bicarbonate) formylation->workup extraction 4. Extraction (e.g., Ethyl Acetate) workup->extraction purification 5. Purification (Column Chromatography) extraction->purification product Pure N-Boc-7-azaindole-3-carboxaldehyde purification->product

Caption: Experimental workflow for Vilsmeier-Haack formylation.

References

Technical Support Center: Vilsmeier-Haack Reaction of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Vilsmeier-Haack formylation of 7-azaindole. Our aim is to help you optimize your reaction conditions to maximize the yield of the desired 7-azaindole-3-carboxaldehyde and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Vilsmeier-Haack reaction of 7-azaindole?

The primary and desired product of the Vilsmeier-Haack reaction of 7-azaindole is 7-azaindole-3-carboxaldehyde. This reaction introduces a formyl group (-CHO) at the C3 position of the pyrrole ring, which is the most electron-rich and sterically accessible position for electrophilic substitution.

Q2: What are the common side products observed in the Vilsmeier-Haack reaction of 7-azaindole?

While the reaction is generally selective for the C3 position, several side products can be formed under non-optimized conditions. The most commonly reported or anticipated side products include:

  • Dimeric Species: Under certain conditions, a dimeric byproduct may be formed. This is more prevalent in substituted 7-azaindoles but can also occur with the parent compound.

  • 2-Chloro-7-azaindole-3-carboxaldehyde: Formation of a chlorinated aldehyde is a potential side reaction, arising from the Vilsmeier reagent.

  • N-Formylated Products: Although less common for the pyrrole nitrogen in 7-azaindole under typical Vilsmeier-Haack conditions, N-formylation is a possibility, especially if the reaction temperature is not carefully controlled.

  • Di-formylated Products: In some cases, a second formyl group may be introduced onto the aromatic system, though this is generally a minor byproduct with 7-azaindole.

Q3: My Vilsmeier-Haack reaction of 7-azaindole failed, and I only recovered the starting material. What could be the reason?

Several factors can lead to a failed reaction:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from DMF and a halogenating agent (commonly POCl₃), is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is fresh.

  • Low Reaction Temperature: While low temperatures are crucial to control side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.

  • Poor Quality Starting Material: Ensure the 7-azaindole is pure and free of any contaminants that might interfere with the reaction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Vilsmeier-Haack formylation of 7-azaindole.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 7-azaindole-3-carboxaldehyde - Incomplete reaction. - Degradation of product during workup. - Suboptimal reaction temperature.- Increase the reaction time or slightly increase the temperature (monitor carefully for side product formation). - Ensure the workup is performed at a low temperature and that the pH is carefully controlled during neutralization. - Optimize the temperature; start with low temperatures (0-5 °C) and gradually increase if necessary.
Formation of a significant amount of a dimeric side product - High concentration of reactants. - Elevated reaction temperature.- Use a more dilute solution of 7-azaindole. - Maintain a low reaction temperature throughout the addition of the Vilsmeier reagent and during the reaction.
Presence of 2-chloro-7-azaindole-3-carboxaldehyde - Excess of the Vilsmeier reagent. - High reaction temperature.- Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent. - Conduct the reaction at a lower temperature (e.g., 0 °C).
Detection of N-formylated or di-formylated products - High reaction temperature. - Prolonged reaction time.- Maintain a strict temperature control, preferably below room temperature. - Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Difficult purification of the desired product - Presence of multiple, closely-eluting side products.- Optimize the reaction conditions to minimize side product formation. - Employ a different chromatographic method (e.g., preparative HPLC) or recrystallization to improve separation.

Experimental Protocols

Standard Protocol for the Synthesis of 7-Azaindole-3-carboxaldehyde

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Reagents and Materials:

  • 7-Azaindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 equivalents relative to 7-azaindole) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the cooled DMF via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 7-azaindole (1 equivalent) in anhydrous DCM or DMF and add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). This step is exothermic and should be performed with caution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-azaindole-3-carboxaldehyde as a solid.

Visualizations

Reaction Pathway: Formation of 7-Azaindole-3-carboxaldehyde and Side Products

Vilsmeier_Haack_7_Azaindole Start 7-Azaindole Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent SideProduct3 N-Formyl-7-azaindole Start->SideProduct3 N-Formylation (High Temp) Vilsmeier Vilsmeier Reagent (DMF/POCl₃) Product 7-Azaindole-3-carboxaldehyde (Desired Product) Intermediate->Product Hydrolysis SideProduct1 Dimeric Byproduct Intermediate->SideProduct1 Dimerization Pathway (High Concentration/Temp) SideProduct2 2-Chloro-7-azaindole-3-carboxaldehyde Intermediate->SideProduct2 Chlorination Pathway (Excess Reagent/High Temp)

Caption: Reaction scheme of the Vilsmeier-Haack formylation of 7-azaindole.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low Yield of Desired Product Check1 Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check1 Action1 Use fresh, anhydrous reagents Check1->Action1 Poor Quality Check2 Review Reaction Temperature Check1->Check2 Good Quality Action1->Check2 Action2a Increase temperature slightly if starting material remains Check2->Action2a Too Low Action2b Decrease temperature if side products are dominant Check2->Action2b Too High Check3 Analyze Reaction Time Check2->Check3 Optimal Action2a->Check3 Action2b->Check3 Action3 Increase reaction time and monitor by TLC/LC-MS Check3->Action3 Too Short Check4 Examine Workup Procedure Check3->Check4 Sufficient Action3->Check4 Action4 Ensure cold workup and careful pH control Check4->Action4 Issues Identified End Optimized Yield Check4->End Optimal Action4->End

Caption: A logical workflow for troubleshooting low yields in the reaction.

troubleshooting guide for the formylation of electron-rich heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the formylation of electron-rich heterocycles. The content is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of electron-rich heterocycles?

A1: The choice of formylation method depends on the substrate's reactivity, desired regioselectivity, and functional group tolerance. The three most common methods are:

  • Vilsmeier-Haack Reaction: This method is widely used for a variety of electron-rich heterocycles like indoles, pyrroles, and furans. It employs a Vilsmeier reagent, generated in situ from a substituted amide (commonly N,N-dimethylformamide - DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1]

  • Duff Reaction: This reaction is particularly useful for the ortho-formylation of phenols and can be applied to other electron-rich aromatic compounds. It uses hexamethylenetetramine (HMTA) in an acidic medium.[2][3]

  • Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), and is effective for electron-rich aromatic and heteroaromatic compounds.[4]

Q2: How do I choose the appropriate formylation reaction for my specific heterocycle?

A2: The selection of the formylation method is critical and depends on the nature of your substrate.

  • For highly activated and robust heterocycles like pyrroles and indoles, the Vilsmeier-Haack reaction is often the first choice due to its reliability and generally good yields.

  • For phenolic heterocycles where ortho-formylation is desired, the Duff reaction is a classic and effective method.[3]

  • For substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction or when different regioselectivity is sought, the Rieche formylation can be a valuable alternative.[4]

Q3: What are the primary safety concerns associated with these formylation reactions?

A3: Safety is paramount when performing these reactions.

  • Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Duff Reaction: Hexamethylenetetramine is a flammable solid. The reaction is often carried out at elevated temperatures, requiring careful temperature control to avoid runaway reactions.

  • Rieche Formylation: Dichloromethyl methyl ether is a suspected carcinogen and is moisture-sensitive. Lewis acids like titanium tetrachloride are corrosive and react exothermically with moisture. Strict anhydrous conditions and proper PPE are essential.

Troubleshooting Guides

Vilsmeier-Haack Reaction

Issue 1: Low or No Product Yield

Q: My Vilsmeier-Haack reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be attributed to several factors.

Troubleshooting Low Yield in Vilsmeier-Haack Reactions

Potential Cause Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous DMF and freshly distilled or high-purity POCl₃.
Insufficiently Reactive Substrate The Vilsmeier reagent is a relatively weak electrophile. If your heterocycle is not sufficiently electron-rich, the reaction may be sluggish. Consider increasing the reaction temperature or reaction time. For very deactivated substrates, a different formylation method may be necessary.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the reaction duration or gently heating the mixture.
Product Decomposition During Work-up The iminium salt intermediate formed after the electrophilic attack must be hydrolyzed to the aldehyde. Ensure the hydrolysis is complete by stirring the reaction mixture with cold water or a dilute aqueous base for a sufficient time. Harsh acidic or basic conditions during work-up can sometimes lead to product degradation.
Product Solubility Issues The formylated product may have some solubility in the aqueous layer during extraction. Ensure you perform multiple extractions with an appropriate organic solvent to maximize product recovery.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my Vilsmeier-Haack reaction. What are the common side products and how can I minimize them?

A: Side product formation can complicate purification and reduce the yield of the desired product.

Common Side Products in Vilsmeier-Haack Reactions and Their Mitigation

Side Product Potential Cause Recommended Solution
Polyformylation (Di- or Tri-formylated products) The product is also an electron-rich heterocycle and can undergo further formylation, especially with prolonged reaction times or an excess of the Vilsmeier reagent.Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction closely by TLC and stop it once the desired mono-formylated product is the major component.
Polymerization/Tarry Residue Electron-rich heterocycles, particularly furans and pyrroles, are prone to acid-catalyzed polymerization.Maintain a low reaction temperature, especially during the addition of POCl₃ to DMF and the addition of the substrate. Slow, controlled addition of reagents is crucial.
Formation of Cyano Derivatives (e.g., 3-Cyanoindole) In the case of indole formylation, the formation of 3-cyanoindole can occur. This is thought to arise from the reaction of the intermediate with nitrogen-containing impurities or under certain work-up conditions.Use high-purity, anhydrous solvents and freshly distilled reagents. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.
Duff Reaction

Issue 1: Low Yield and Regioselectivity Issues

Q: My Duff reaction is giving a low yield and a mixture of ortho and para isomers. How can I improve the yield and selectivity?

A: The Duff reaction, while useful, can sometimes be low-yielding and its regioselectivity can be influenced by several factors.[3]

Troubleshooting Low Yield and Regioselectivity in Duff Reactions

Potential Cause Recommended Solution
Low Reactivity The reaction often requires elevated temperatures (150-160°C) to proceed efficiently.[5] Ensure the reaction is heated sufficiently and for an adequate amount of time. The use of glyceroboric acid as a solvent can improve yields.[5]
Poor Regioselectivity While the Duff reaction generally favors ortho-formylation for phenols, the formation of the para isomer can occur, especially if the ortho positions are sterically hindered.[3] The choice of acid can influence selectivity. For some substrates, trifluoroacetic acid has been shown to improve ortho-selectivity.
Substrate Decomposition At the high temperatures required for the Duff reaction, some sensitive substrates may decompose. Monitor the reaction for the formation of dark, tarry materials, which can indicate decomposition. If this occurs, try running the reaction at a slightly lower temperature for a longer period.
Rieche Formylation

Issue 1: Reaction Failure or Low Conversion

Q: I am attempting a Rieche formylation, but the reaction is not proceeding or is giving very low conversion. What should I check?

A: The Rieche formylation is dependent on the activity of the Lewis acid and the purity of the reagents.

Troubleshooting Rieche Formylation Reactions

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Inactive Lewis Acid | Lewis acids like TiCl₄ are extremely sensitive to moisture. Ensure that the Lewis acid is fresh and handled under strictly anhydrous conditions. The use of a sealed bottle of the reagent is recommended. | | Impure Dichloromethyl Methyl Ether | The formylating agent, dichloromethyl methyl ether, can decompose over time. It is advisable to use a freshly opened bottle or to distill the reagent before use. | | Insufficiently Activated Substrate | The Rieche formylation works best with electron-rich aromatic and heteroaromatic compounds. If your substrate is only moderately activated, the reaction may require more forcing conditions, such as a higher reaction temperature or a stronger Lewis acid. | | Inappropriate Lewis Acid | The choice of Lewis acid can be critical. While TiCl₄ is commonly used, other Lewis acids such as SnCl₄ or AlCl₃ can also be employed.[6] The optimal Lewis acid may vary depending on the substrate. |

Experimental Protocols

Vilsmeier-Haack Formylation of Pyrrole

Materials:

  • Pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C. The Vilsmeier reagent will form as a crystalline solid or a thick slurry.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of pyrrole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-formylpyrrole.

  • Purify the product by column chromatography on silica gel or by distillation.

Duff Reaction for the Formylation of Phenol

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid

  • Diethyl ether

  • Water

Procedure: [5]

  • In a beaker, prepare the glyceroboric acid medium by heating a mixture of glycerol (300 g) and boric acid (70 g) with stirring.

  • In a separate container, intimately mix phenol (50 g) and HMTA (50 g).

  • Add the phenol-HMTA mixture to the hot glyceroboric acid solution with vigorous stirring, maintaining the temperature between 150-165°C for about 20 minutes.

  • Cool the reaction mixture to 115°C and acidify with a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).

  • Cool the mixture further and perform steam distillation to isolate the o-hydroxybenzaldehyde.

  • Alternatively, the product can be extracted with diethyl ether, and the organic layer washed, dried, and concentrated.

  • Purify the product by distillation or recrystallization.

Rieche Formylation of Anisole

Materials:

  • Anisole

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Ice water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of anisole (1 equivalent) in anhydrous DCM, cooled to 0°C under an inert atmosphere, slowly add TiCl₄ (1.1 equivalents).

  • Stir the mixture for 10-15 minutes at 0°C.

  • Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring its progress by TLC.

  • Carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired formylated anisole.

Visualizing Reaction Mechanisms and Workflows

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Heterocycle Electron-Rich Heterocycle Heterocycle->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Formylated Heterocycle Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Work-up) H2O->Product

Troubleshooting_Workflow start Formylation Reaction Low Yield check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK check_time Optimize Reaction Time check_temp->check_time Temp Optimized check_workup Verify Work-up Procedure check_time->check_workup Time Optimized success Improved Yield check_workup->success Work-up OK

Regioselectivity_Factors Regioselectivity Regioselectivity Electronic_Effects Electronic Effects (Activating/Deactivating Groups) Regioselectivity->Electronic_Effects Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Reaction_Conditions Reaction Conditions (Solvent, Temperature) Regioselectivity->Reaction_Conditions Formylating_Agent Choice of Formylating Agent Regioselectivity->Formylating_Agent

References

Technical Support Center: Optimization of Reaction Temperature for Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of reaction temperature for the Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is conducted over a wide temperature range, which is highly dependent on the reactivity of the substrate. The formation of the Vilsmeier reagent itself is typically carried out at low temperatures, often between 0°C and 10°C, to ensure its stability.[1] The subsequent reaction with the aromatic substrate can be performed at temperatures ranging from room temperature up to 80-100°C, and in some cases, as high as 120°C.[1][2]

Q2: How does temperature affect the stability of the Vilsmeier reagent?

A2: The Vilsmeier reagent, a chloroiminium salt, can be thermally unstable. At elevated temperatures, it can decompose, which not only reduces the yield of the desired product but can also pose significant safety hazards, including the potential for a runaway reaction.[1][3] Therefore, it is crucial to prepare the reagent at low temperatures (0-10 °C) and often add it to the substrate solution while maintaining controlled low temperatures.[1][4][5]

Q3: Can the reaction temperature influence the regioselectivity of the formylation?

A3: Yes, temperature can influence the regioselectivity of the Vilsmeier-Haack reaction. While the electronic and steric properties of the substrate are the primary factors determining the position of formylation, reaction temperature can affect the product distribution.[1][4] At higher temperatures, there may be enough energy to overcome the activation barrier for formylation at a less favored position, potentially leading to a mixture of isomers.[4] To enhance selectivity for the thermodynamically favored product, maintaining a lower reaction temperature is often recommended.[4]

Q4: What are common side products observed at elevated temperatures, and how can they be minimized?

A4: At higher temperatures, several side reactions can occur, leading to a complex reaction mixture and lower yield of the desired product. Common issues include:

  • Polymerization and Tarry Residue Formation: This is particularly common with sensitive substrates like furans.[4] Excessive heat can cause polymerization or degradation of the starting material or product.[4][5] To minimize this, strict temperature control is essential, especially during the exothermic formation of the Vilsmeier reagent and its addition to the substrate.[4][5]

  • Di-formylation: In highly activated aromatic systems, the introduction of a second formyl group can occur at elevated temperatures.[6] To avoid this, using milder reaction conditions such as lower temperatures and shorter reaction times is advisable. Adjusting the stoichiometry of the Vilsmeier reagent to a smaller excess can also help.[6]

  • Reaction with other functional groups: At higher temperatures, the Vilsmeier reagent can react with other nucleophilic functional groups present in the substrate, such as hydroxyl or amino groups, leading to undesired byproducts.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack reaction that can be related to temperature control.

Problem Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield Inactive Vilsmeier reagent due to decomposition at high preparation temperature.Prepare the Vilsmeier reagent at a low temperature (0-10°C) and use it immediately.[1][5]
Insufficient reaction temperature for a less reactive substrate.For less reactive substrates, a gradual and carefully monitored increase in reaction temperature (e.g., to 70-80°C) may be necessary.[5]
Product decomposition during work-up.Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice.[5]
Formation of a Dark, Tarry Residue Reaction overheating due to the exothermic nature of the reaction.Maintain strict temperature control throughout the reaction using an ice bath or cryocooler.[4][5] Ensure slow, dropwise addition of reagents with vigorous stirring to dissipate heat effectively.[4]
Multiple Products Observed on TLC (e.g., isomers, di-formylated product) High reaction temperature leading to loss of regioselectivity or di-formylation.Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC.[4] To prevent di-formylation, use lower temperatures and shorter reaction times.[6]
Runaway Reaction Poor temperature control during the exothermic formation of the Vilsmeier reagent or its reaction with the substrate.Immediate and efficient cooling is necessary. For future experiments, ensure slow, dropwise addition of reagents with vigorous stirring and an efficient cooling bath. For larger-scale reactions, consider using a continuous flow setup for better heat management.[1]

Data Presentation

The optimal reaction temperature is highly substrate-dependent. Below are tables summarizing the effect of temperature on the yield for specific substrates.

Table 1: Formylation of Indole Derivatives

Indole DerivativeTemperature (°C)Time (h)Yield (%)Reference
Indole0 to 85696[7]
2-Methylindole98-100371 (1-formyl) & 22.5 (2-formyl)[7]
4-Methylindole0 to 85890[7]
5-Methylindole0 to 85692[7]

Table 2: Formylation of 2-Methylpyrimidine-4,6-diol

SolventTemperature (°C)Time (h)Yield (%)
DMF79-81561
1,2-dichloroethane82-84650
Benzene79-81648
o-xylene99-101749

Data from[1]

Table 3: Formylation of Furan Derivatives

Furan DerivativeTemperature (°C)Time (h)Yield (%)Reference
FuranNot specifiedNot specifiedNear quantitative[4]
2-Methylpyrimidine-4,6-diol80561[4]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound

This is a general guideline and requires optimization for specific substrates.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.[4][5]

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[6]

2. Formylation Reaction:

  • Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF, DCM).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • The reaction temperature and time will vary depending on the substrate's reactivity. For highly reactive substrates, the reaction may proceed at 0°C to room temperature. For less reactive substrates, the temperature may need to be gradually increased to 70-80°C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up:

  • Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice with vigorous stirring.[5]

  • Neutralize the mixture with a suitable base (e.g., sodium acetate, sodium bicarbonate, or sodium hydroxide solution) to a pH of 6-8.[6]

  • Stir the mixture to allow for the complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation (0-10°C) cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  Add POCl₃ dropwise (maintain T < 10°C) POCl3 POCl₃ Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate Aromatic Substrate in Anhydrous Solvent Substrate->Reaction_Mixture  Add to Vilsmeier Reagent (control temperature) Quench Quench on Ice Reaction_Mixture->Quench Neutralize Neutralize (Base) Quench->Neutralize Extract Extract Neutralize->Extract Purify Purify Extract->Purify Product Formylated Product Purify->Product

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting_Logic cluster_yield Low/No Yield cluster_purity Impure Product Start Problem Encountered Check_Reagent_Prep Vilsmeier reagent prep T too high? Start->Check_Reagent_Prep Check_Tarry Tarry residue formed? Start->Check_Tarry Check_Reaction_Temp Reaction T too low for substrate? Check_Reagent_Prep->Check_Reaction_Temp No Solution_Yield_1 Prep reagent at 0-10°C Check_Reagent_Prep->Solution_Yield_1 Yes Check_Workup_Temp Work-up T too high? Check_Reaction_Temp->Check_Workup_Temp No Solution_Yield_2 Gradually increase reaction T Check_Reaction_Temp->Solution_Yield_2 Yes Solution_Yield_3 Conduct work-up on ice Check_Workup_Temp->Solution_Yield_3 Yes Check_Side_Products Side products (e.g., di-formylation)? Check_Tarry->Check_Side_Products No Solution_Purity_1 Strict T control, slow addition Check_Tarry->Solution_Purity_1 Yes Solution_Purity_2 Lower reaction T and time Check_Side_Products->Solution_Purity_2 Yes

Caption: Troubleshooting logic for temperature-related issues.

References

Technical Support Center: Formylation of N-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formylation of N-Boc-7-azaindole. Our focus is to help you prevent over-formylation and achieve high yields of the desired mono-formylated product, N-Boc-7-azaindole-3-carboxaldehyde.

Troubleshooting Guide

Encountering unexpected results in your Vilsmeier-Haack formylation? This guide addresses common issues and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1]
Insufficiently Reactive Substrate: While N-Boc-7-azaindole is an electron-rich heterocycle, impurities can hinder the reaction.Ensure the starting material is pure. If the reaction is sluggish, a slight increase in temperature (e.g., to room temperature or slightly above) after the initial addition may be considered, but monitor carefully for the formation of side products.
Incomplete Reaction: Reaction time or temperature may not be optimal.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time at the recommended temperature before quenching.
Over-formylation (Di-formylation) Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent is a primary cause of di-formylation.Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the Vilsmeier reagent relative to the N-Boc-7-azaindole. Perform a small-scale trial to optimize the ratio for your specific conditions.
High Reaction Temperature: Elevated temperatures can increase the rate of the second formylation.Maintain a low temperature, especially during the addition of the substrate to the Vilsmeier reagent. It is recommended to keep the temperature between 0 °C and room temperature.[2]
Formation of Dark, Tarry Residue Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic.Maintain strict temperature control throughout the reaction. Use an ice bath to manage the temperature, especially during the dropwise addition of POCl₃ to DMF and the addition of the substrate.[1]
Impurities: Impurities in the starting materials or solvents can lead to polymerization and other side reactions.Use high-purity, anhydrous solvents and reagents.
Difficult Product Isolation Product Solubility: The product may have some solubility in the aqueous layer during work-up.After quenching the reaction, ensure the pH is adjusted to be basic (pH 8-9) to precipitate the product. Extract thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate.
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for N-Boc-7-azaindole?

A1: The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2][3] For N-Boc-7-azaindole, it is a highly effective method to selectively introduce a formyl group at the C3 position of the pyrrole ring, yielding the valuable intermediate, N-Boc-7-azaindole-3-carboxaldehyde.

Q2: What is the Vilsmeier reagent and how is it prepared?

A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[4] This reaction is exothermic and requires careful temperature control.

Q3: What are the key factors to control to prevent over-formylation?

A3: The two most critical factors are:

  • Stoichiometry: Avoid using a large excess of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of the reagent relative to the N-Boc-7-azaindole is a good starting point.

  • Temperature: Maintain a low reaction temperature (0 °C to room temperature). Higher temperatures can provide the activation energy for a second formylation to occur.[2]

Q4: How can I monitor the progress of the reaction to avoid over-formylation?

A4: Thin Layer Chromatography (TLC) is the best method to monitor the reaction. Spot the reaction mixture alongside your starting material. The desired product should have a different Rf value. Once the starting material is consumed and a new spot for the mono-formylated product is dominant, the reaction should be quenched. This will help prevent the reaction from proceeding to the di-formylated product.

Q5: What is the expected regioselectivity of the first formylation of N-Boc-7-azaindole?

A5: The first formylation is expected to occur at the C3 position of the pyrrole ring. This position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution on the 7-azaindole nucleus.

Quantitative Data Summary

The following table provides a summary of representative reaction parameters for achieving selective mono-formylation of N-Boc-7-azaindole. Note that optimal conditions may vary based on the scale of the reaction and the purity of the reagents.

ParameterCondition 1 (High Selectivity)Condition 2 (Balanced)Condition 3 (Risk of Over-formylation)
N-Boc-7-azaindole (Equivalents) 1.01.01.0
POCl₃ (Equivalents) 1.11.5> 2.0
DMF (Solvent/Reagent) AnhydrousAnhydrousAnhydrous
Temperature (°C) 0 to 50 to Room TemperatureRoom Temperature to 50
Reaction Time (hours) 1 - 32 - 54 - 8
Typical Yield of Mono-formylated Product > 85%70 - 85%< 60%
Observed Di-formylated Product < 5%5 - 15%> 20%

Experimental Protocols

Key Experiment: Selective Mono-formylation of N-Boc-7-azaindole

Objective: To synthesize N-Boc-7-azaindole-3-carboxaldehyde with minimal formation of the di-formylated byproduct.

Materials:

  • N-Boc-7-azaindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition. After the complete addition of POCl₃, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve N-Boc-7-azaindole (1 equivalent) in a minimal amount of anhydrous DMF. Slowly add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is basic (pH 8-9). A precipitate should form.

  • Extraction and Purification: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc-7-azaindole-3-carboxaldehyde.

Visualizations

Vilsmeier-Haack Formylation Pathway

Vilsmeier_Haack_Formylation NBoc7AI N-Boc-7-Azaindole Intermediate Iminium Salt Intermediate NBoc7AI->Intermediate Electrophilic Aromatic Substitution Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Monoformyl N-Boc-7-azaindole-3-carboxaldehyde (Desired Product) Diformyl Di-formylated Product (Over-formylation) Monoformyl->Diformyl Further Reaction with Excess Vilsmeier Reagent (Undesired) Intermediate->Monoformyl Hydrolysis Hydrolysis Aqueous Work-up

Caption: Reaction pathway for the formylation of N-Boc-7-azaindole.

Troubleshooting Workflow for Over-formylation

Troubleshooting_Workflow Start Over-formylation Detected (Di-formylated Product) CheckStoichiometry Check Stoichiometry of Vilsmeier Reagent Start->CheckStoichiometry ReduceStoichiometry Reduce Equivalents of POCl3 to 1.1 - 1.2 eq. CheckStoichiometry->ReduceStoichiometry Excess (>1.5 eq.) CheckTemp Check Reaction Temperature CheckStoichiometry->CheckTemp Stoichiometry OK (1.1-1.5 eq.) MonitorTLC Monitor Reaction Closely with TLC ReduceStoichiometry->MonitorTLC LowerTemp Maintain Temperature at 0-5°C During Addition and Initial Reaction CheckTemp->LowerTemp Too High (> Room Temp) CheckTemp->MonitorTLC Temperature OK (0-RT) LowerTemp->MonitorTLC End Achieve Selective Mono-formylation MonitorTLC->End

Caption: A logical workflow for troubleshooting over-formylation.

References

Technical Support Center: Purification of 3-Formyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-formyl-7-azaindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 3-formyl-7-azaindole derivatives?

A1: The most prevalent methods for the purification of 3-formyl-7-azaindole derivatives are silica gel column chromatography and recrystallization.[1] Column chromatography is widely used to separate the desired product from starting materials, reagents, and byproducts generated during synthesis.[2] Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[3]

Q2: I'm observing significant peak tailing during silica gel chromatography of my 3-formyl-7-azaindole derivative. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when purifying azaindole derivatives on standard silica gel.[2] The root cause is the interaction between the basic nitrogen atom in the pyridine ring of the azaindole scaffold and the acidic silanol groups on the surface of the silica gel.[2] This interaction leads to uneven elution and asymmetrical peak shapes.

To mitigate this, you can:

  • Use a basic modifier: Adding a small amount of a tertiary amine, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v) can neutralize the acidic sites on the silica gel, leading to improved peak shape and resolution.[2][4]

  • Use deactivated silica gel: Commercially available deactivated silica gel or preparing it in-house can also prevent this issue.[5] A common laboratory preparation involves making a slurry of silica gel in a solvent containing triethylamine, followed by solvent removal.[1]

Q3: My 3-formyl-7-azaindole derivative appears to be degrading on the silica gel column. Is this possible?

A3: While 3-formyl-7-azaindoles are generally stable, aldehydes can sometimes be susceptible to degradation on silica gel, potentially through oxidation or other acid-catalyzed reactions.[6] If you suspect degradation, it is advisable to minimize the time the compound spends on the column and to use deactivated silica gel.[4]

Q4: What are some common impurities I should expect when synthesizing 3-formyl-7-azaindole via a Vilsmeier-Haack reaction?

A4: The Vilsmeier-Haack formylation of 7-azaindole can sometimes lead to the formation of byproducts. Depending on the reaction conditions and the substrate, you might encounter unreacted starting material (7-azaindole) or potentially di-formylated products, though the latter is less common for this specific scaffold. In some cases, formamidine derivatives can be formed as byproducts. The separation of these impurities is a key challenge in the purification process.

Troubleshooting Guides

Silica Gel Chromatography

Problem 1: Poor separation of the product from a non-polar impurity.

Possible Cause Solution
Mobile phase is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. Aim for an Rf value of 0.2-0.4 for your product on TLC for optimal separation.[2]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[2]

Problem 2: Product is not eluting from the column.

Possible Cause Solution
Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution, for example from 100% hexane to a mixture of hexane and ethyl acetate, can be effective.[2]
Strong interaction with silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce interactions with acidic silanol groups.[4] You can also consider using a more polar solvent like methanol in your eluent system (e.g., dichloromethane/methanol).[2]

Problem 3: The purified compound is still impure after column chromatography.

Possible Cause Solution
Co-eluting impurity.Try a different solvent system with different selectivity. For example, if you used a hexane/ethyl acetate system, consider a dichloromethane/methanol system. Running a second column on the collected fractions may be necessary.
Fractions were not collected cleanly.Collect smaller fractions and analyze each one carefully by TLC before combining them.
Recrystallization

Problem 1: The compound does not dissolve in the chosen solvent, even with heating.

Possible Cause Solution
The solvent is not a good choice for your compound at elevated temperatures.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with small amounts of your crude product in different solvents to find a suitable one. Ethyl acetate/hexane mixtures are often a good starting point for azaindole derivatives.[3]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

Possible Cause Solution
The solution is supersaturated, or the cooling process is too rapid.Try adding a seed crystal of the pure compound to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystal formation. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The solvent is too good at dissolving the compound even at low temperatures.Add a "non-solvent" (a solvent in which your compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. For an ethyl acetate solution, hexane is a suitable non-solvent.

Problem 3: Low recovery after recrystallization.

Possible Cause Solution
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal precipitation. Minimize the amount of cold solvent used to wash the crystals during filtration.

Data Presentation

Table 1: TLC Data of a Representative 3-Formyl-indole Derivative and Potential Impurities
CompoundMobile Phase (Ethyl Acetate:Hexane)Rf Value
Indole-3-carboxaldehyde1:10.32

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. This data should be used as a guideline.

Experimental Protocols

Protocol 1: Silica Gel Chromatography with Triethylamine Modifier

This protocol describes a general procedure for the purification of 3-formyl-7-azaindole derivatives using silica gel chromatography with the addition of triethylamine to the mobile phase to prevent peak tailing.

Materials:

  • Crude 3-formyl-7-azaindole derivative

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.1-1% TEA to the mobile phase to assess its effect on the spot shape. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate + 0.5% TEA) and gradually increasing the polarity (e.g., to 1:1 hexane:ethyl acetate + 0.5% TEA), is often effective.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from Ethyl Acetate/Hexane

This protocol provides a general method for the recrystallization of 3-formyl-7-azaindole derivatives.

Materials:

  • Crude 3-formyl-7-azaindole derivative

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, place the flask in an ice bath to maximize the yield. A 1:4 ratio of ethyl acetate to hexane has been reported to be effective for a similar 7-azaindole derivative.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow crude Crude 3-Formyl-7-Azaindole tlc TLC Analysis (e.g., Hexane/EtOAc +/- TEA) crude->tlc Optimize Separation column Silica Gel Column Chromatography tlc->column Optimized Mobile Phase recrystallization Recrystallization (e.g., EtOAc/Hexane) column->recrystallization Partially Pure Product (for further purification) pure_product Pure 3-Formyl-7-Azaindole column->pure_product Fractions Containing Pure Product recrystallization->pure_product

Caption: A general workflow for the purification of 3-formyl-7-azaindole derivatives.

Troubleshooting_Peak_Tailing start Peak Tailing Observed in Chromatography check_interactions Secondary Interactions with Silica? start->check_interactions add_tea Add Triethylamine (0.1-1%) to Mobile Phase check_interactions->add_tea Yes use_deactivated_silica Use Deactivated Silica Gel check_interactions->use_deactivated_silica Yes other_issues Consider Other Causes: - Column Overload - Inappropriate Solvent check_interactions->other_issues No resolved Peak Shape Improved add_tea->resolved use_deactivated_silica->resolved

References

Technical Support Center: Managing Exothermic Reactions in Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during Vilsmeier-Haack formylation.

Troubleshooting Guides

This section addresses specific issues that may arise during the Vilsmeier-Haack reaction, with a focus on controlling its exothermic nature.

Issue 1: Rapid Temperature Increase or Runaway Reaction During Vilsmeier Reagent Formation

  • Question: My reaction temperature is increasing uncontrollably during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). What should I do?

  • Answer: An uncontrolled temperature rise during the formation of the Vilsmeier reagent is a critical safety concern and can lead to a runaway reaction.[1] The formation of the chloroiminium salt is highly exothermic.[2]

    Immediate Actions:

    • Stop the addition of POCl₃ immediately.

    • Ensure the cooling bath (e.g., ice-salt bath or cryocooler) is functioning effectively and providing adequate cooling.

    • Increase the stirring rate to improve heat dissipation.

    Preventative Measures for Future Experiments:

    • Slow Addition: Add POCl₃ dropwise to the DMF at a very slow rate, ensuring the temperature does not exceed 10°C.[3][4]

    • Efficient Cooling: Use a properly sized and efficient cooling bath. An ice-salt bath or a cryocooler is recommended for precise temperature management.[3]

    • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to prevent localized "hot spots."[3]

    • Dilution: Conducting the reaction at a higher dilution can help to manage the exotherm.[3]

    • Continuous Flow Chemistry: For larger scale reactions, consider a continuous flow setup for superior heat management.[1]

Issue 2: Formation of a Dark, Tarry Residue

  • Question: My reaction mixture has turned into a dark, intractable tar. What is the cause and how can I prevent this?

  • Answer: The formation of a dark, tarry residue is a common issue, often caused by overheating, which leads to polymerization and decomposition of the starting material or product.[3]

    Troubleshooting Steps:

    • Review Temperature Control: The primary cause is excessive heat. The exothermic nature of both the Vilsmeier reagent formation and its subsequent reaction with the substrate can create localized hot spots if not properly controlled.[3]

    • Check Reagent Purity: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. Use freshly distilled or high-purity POCl₃ and DMF.[3]

    • Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Water can quench the reagent and lead to undesirable side reactions. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[3]

    Prevention:

    • Strict Temperature Control: Maintain a low temperature (typically 0°C to 10°C) during the formation of the Vilsmeier reagent and the addition of the substrate.[3]

    • Slow Reagent Addition: Add reagents dropwise with vigorous stirring to effectively dissipate heat.[3]

Issue 3: Low or No Product Yield

  • Question: I am observing a low yield or no formation of my desired product. What are the possible reasons?

  • Answer: Low or no product yield can stem from several factors related to the reaction conditions and reagents.

    Possible Causes and Solutions:

    • Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. Ensure all equipment is flame-dried or oven-dried and that anhydrous solvents and high-purity, dry reagents are used.[3]

    • Insufficiently Reactive Substrate: Substrates with electron-withdrawing groups are less reactive and may require more forcing conditions, such as higher temperatures or longer reaction times.[3] For these substrates, a carefully optimized temperature profile is crucial. Start at a low temperature and gradually increase it while monitoring the reaction's progress.[3]

    • Incomplete Reaction: The reaction time or temperature may be insufficient. Monitor the reaction using thin-layer chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature may be necessary.

    • Product Decomposition During Work-up: The product may be sensitive to the work-up conditions. Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) and neutralize carefully with a mild base like sodium bicarbonate or sodium acetate solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Vilsmeier-Haack reaction?

A1: The optimal temperature for a Vilsmeier-Haack reaction is highly dependent on the substrate's reactivity.[4]

  • Vilsmeier Reagent Formation: This step is typically carried out at low temperatures, generally between 0°C and 10°C, to control the exothermic reaction and ensure the stability of the reagent.[1]

  • Formylation Reaction: The subsequent reaction with the aromatic substrate can be conducted at temperatures ranging from below 0°C up to 80°C or even higher, depending on the substrate's reactivity.[4] Less reactive substrates may require heating to proceed at a reasonable rate.

Q2: How does temperature affect the regioselectivity of the Vilsmeier-Haack reaction?

A2: Temperature can influence the regioselectivity of the formylation. While the electronic and steric properties of the substituents on the aromatic ring are the primary factors determining the position of formylation, higher temperatures can provide enough energy to overcome the activation barrier for formylation at a less favored position. This can lead to a mixture of isomers.[3] To enhance selectivity for the thermodynamically favored product, it is generally recommended to maintain a lower reaction temperature.[3]

Q3: What are the key safety precautions to take when performing a Vilsmeier-Haack reaction?

A3: The Vilsmeier-Haack reaction involves hazardous reagents and is exothermic, requiring strict safety protocols.

  • Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive.

  • Proper Ventilation: The reaction must be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Controlled Quenching: The work-up procedure often involves quenching the reaction mixture with ice or water. This should be done slowly and carefully in a controlled manner to manage the exothermic reaction.

Q4: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?

A4: Yes, other acid chlorides such as oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) can be used to prepare the Vilsmeier reagent from a substituted formamide.

Data Presentation

Table 1: Effect of Temperature and Solvent on the Yield of Formylated 2-Methylpyrimidine-4,6-diol

SolventTemperature (°C)Synthesis Time (h)Yield (%)
DMF79-81561
1,2-dichloroethane82-84650
Benzene79-81648
o-xylene99-101749

Table 2: Influence of Temperature on the Formylation of N,N-Dimethylaniline

SubstrateMolar Ratio (Substrate:POCl₃:DMF)Temperature (°C)Reaction Time (h)Yield (%)
N,N-dimethylaniline1 : 1 : 3.60-5 (reagent formation), then heated on a steam bath280-84

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Unsubstituted Furan

This protocol provides a general guideline and may need optimization for specific furan derivatives.

Materials:

  • Furan (freshly distilled)

  • Phosphorus oxychloride (POCl₃) (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the dropping funnel, place freshly distilled furan (1.0 equivalent). In the reaction flask, add anhydrous DMF (3.0 equivalents).

  • Vilsmeier Reagent Formation: Cool the reaction flask containing DMF to 0°C using an ice bath. Add freshly distilled POCl₃ (1.1 equivalents) dropwise via a syringe with vigorous stirring, ensuring the temperature remains below 10°C.[3] The mixture will become a yellowish, crystalline mass.

  • Addition of Furan: After the addition of POCl₃ is complete, continue stirring for an additional 30 minutes at 0°C. Then, add the furan from the dropping funnel dropwise to the Vilsmeier reagent, making sure the temperature does not rise above 10°C.[3]

  • Reaction: After the furan addition is complete, allow the reaction mixture to stir at 0-10°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Mandatory Visualization

Exothermic_Reaction_Management_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up prep_start Start: Cool DMF to 0°C add_pocl3 Slowly add POCl3 dropwise prep_start->add_pocl3 monitor_temp_prep Monitor Temperature (keep below 10°C) add_pocl3->monitor_temp_prep temp_ok_prep Temperature Stable? monitor_temp_prep->temp_ok_prep adjust_cooling Adjust Cooling / Slow Addition temp_ok_prep->adjust_cooling No reagent_formed Vilsmeier Reagent Formed temp_ok_prep->reagent_formed Yes adjust_cooling->add_pocl3 add_substrate Slowly add substrate dropwise at 0-10°C reagent_formed->add_substrate monitor_temp_reaction Monitor Temperature add_substrate->monitor_temp_reaction temp_ok_reaction Temperature Stable? monitor_temp_reaction->temp_ok_reaction adjust_cooling2 Adjust Cooling / Slow Addition temp_ok_reaction->adjust_cooling2 No reaction_progress Allow to warm to RT Monitor by TLC temp_ok_reaction->reaction_progress Yes adjust_cooling2->add_substrate reaction_complete Reaction Complete reaction_progress->reaction_complete quench Cool to 0°C and Quench on Ice reaction_complete->quench neutralize Neutralize with Mild Base quench->neutralize extract Extract and Purify neutralize->extract product Final Product extract->product

Caption: Workflow for Managing Exothermic Vilsmeier-Haack Reactions.

Troubleshooting_Vilsmeier_Haack cluster_issues cluster_solutions start Experiment Start issue Identify Issue start->issue runaway Runaway Reaction issue->runaway Uncontrolled Temp. Rise tar Tar Formation issue->tar Dark, Tarry Mixture low_yield Low Yield issue->low_yield Poor Product Formation solution_runaway Stop Addition Improve Cooling Increase Stirring runaway->solution_runaway solution_tar Strict Temp. Control Check Reagent Purity Ensure Anhydrous Conditions tar->solution_tar solution_low_yield Use Anhydrous Reagents Optimize Temperature/Time Careful Work-up low_yield->solution_low_yield optimize Optimize Protocol solution_runaway->optimize Implement Preventative Measures solution_tar->optimize Implement Preventative Measures solution_low_yield->optimize Implement Preventative Measures

Caption: Troubleshooting Logic for Common Vilsmeier-Haack Reaction Issues.

References

effect of steric hindrance on the formylation of substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Formylation of Substituted Pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to this important synthetic transformation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the complexities of introducing a formyl group onto the pyridine ring, with a special focus on the effects of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of substituted pyridines?

A1: The two most common and effective methods for the formylation of substituted pyridines are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The choice between these methods often depends on the substitution pattern and the electronic properties of the pyridine derivative. The Vilsmeier-Haack reaction is an electrophilic substitution that is most effective on electron-rich aromatic and heteroaromatic substrates.[1][2] In contrast, ortho-lithiation involves the deprotonation of a position ortho to a directing metalating group (DMG) using a strong base, followed by reaction with an electrophile.[3][4]

Q2: How does steric hindrance generally affect the formylation of substituted pyridines?

A2: Steric hindrance, particularly from substituents at the positions alpha (C2 and C6) to the nitrogen atom, can significantly impede formylation. Large or bulky groups can block the approach of the formylating reagent to the adjacent positions on the pyridine ring. This steric congestion can lead to lower reaction yields, longer reaction times, or even complete inhibition of the reaction.[5] In some cases, steric hindrance can also influence the regioselectivity of the formylation, directing the reaction to a less hindered position.

Q3: Why does the Vilsmeier-Haack reaction often fail with simple, unactivated pyridines?

A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the pyridine ring is inherently electron-deficient, which makes it less reactive towards electrophiles compared to electron-rich heterocycles like pyrroles or indoles.[3][6] For the reaction to proceed, the pyridine ring typically needs to be activated with electron-donating groups. Without such activation, the electrophilicity of the Vilsmeier reagent is often insufficient to overcome the low nucleophilicity of the pyridine ring.

Q4: What are some alternative formylation methods for pyridines when standard methods fail?

A4: When Vilsmeier-Haack and ortho-lithiation methods are unsuccessful, other formylation techniques can be explored, although they may have their own limitations:

  • Reimer-Tiemann Reaction: This method is typically used for the ortho-formylation of phenols but has been reported to induce ring-expansion in some five-membered heterocycles to yield chloropyridines.[7][8] Its direct application for the formylation of simple pyridines is not common.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium to formylate electron-rich aromatic compounds, usually phenols.[9][10] While it has been successfully applied to a 2-pyridone system, its effectiveness on simple, sterically hindered pyridines is not well-documented.[11]

  • Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst. It is suitable for aromatic rings but may not be ideal for pyridines due to the potential for Lewis acid coordination with the pyridine nitrogen.[12]

Troubleshooting Guides

Issue 1: Low or No Yield in the Vilsmeier-Haack Formylation
Possible Cause Suggested Solution
Low Reactivity of the Pyridine Substrate The pyridine ring is electron-deficient and may require activation. If possible, introduce an electron-donating group (e.g., -NH₂, -OR) to the ring. For substrates without strong activating groups, consider an alternative method like ortho-lithiation.
Steric Hindrance from ortho-Substituents Bulky groups at the C2 and/or C6 positions can block the approach of the Vilsmeier reagent. If formylation is desired at C3 or C5, increasing the reaction temperature or using a more reactive Vilsmeier reagent (e.g., generated from oxalyl chloride instead of POCl₃) may help, but success is not guaranteed. For formylation at a hindered position, ortho-lithiation is often a more viable strategy.
Decomposition of the Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh reagents.
Incorrect Work-up Procedure The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure the reaction mixture is quenched with water or an aqueous base and stirred for a sufficient time to complete the hydrolysis.
Issue 2: Poor Regioselectivity in the Formylation Reaction
Possible Cause Suggested Solution
Multiple Reactive Sites If the pyridine ring has multiple activated and sterically accessible positions, a mixture of isomers may be obtained. Modify the reaction conditions (e.g., lower temperature) to favor the more reactive site. Alternatively, use a directing group to control the position of formylation via ortho-lithiation.
Steric Influence on Regioselectivity A bulky substituent may direct formylation to a more accessible position, which may not be the desired one. If a specific regioisomer is required, a synthetic strategy involving a directing group or a pre-functionalized starting material might be necessary.
Issue 3: Complications with ortho-Lithiation and Formylation
Possible Cause Suggested Solution
No Lithiation Occurs The base may not be strong enough, or the directing group may be ineffective. For less acidic protons, a stronger base like sec-butyllithium or tert-butyllithium in the presence of TMEDA may be required. Ensure the reaction is performed at the appropriate low temperature (typically -78 °C) to prevent base decomposition and side reactions.
Nucleophilic Addition of the Organolithium to the Pyridine Ring This is a common side reaction, especially with less hindered pyridines and reactive organolithiums like n-butyllithium. Use a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor deprotonation over addition.[4]
Low Yield After Quenching with DMF The lithiated intermediate may be unstable or may react with the DMF in an undesired manner. Ensure the DMF is anhydrous and add it slowly at low temperature. For particularly sensitive substrates, consider alternative formylating agents like N-formylpiperidine.

Data Presentation

Table 1: Steric and Electronic Parameters of Selected Pyridines
CompoundSubstituentspKₐ of Conjugate AcidTaft Steric Parameter (Eₛ) of SubstituentsExpected Formylation Reactivity
PyridineNone5.25H: 0.00Low (Vilsmeier), Moderate (Lithiation)
2-Picoline2-CH₃5.97CH₃: -1.24Very Low (Vilsmeier), Challenging (Lithiation)
2,6-Lutidine2,6-(CH₃)₂6.77CH₃: -1.24Extremely Low / Unreactive (Vilsmeier)
2,4,6-Collidine2,4,6-(CH₃)₃7.43CH₃: -1.24Extremely Low / Unreactive (Vilsmeier)

Note: The expected reactivity is a qualitative assessment based on general principles of steric hindrance and electronic effects on electrophilic and metalation reactions.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Activated Pyridine
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add the substituted pyridine (1.0 equiv.) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • The reaction mixture is then heated to an appropriate temperature (ranging from room temperature to reflux) and monitored by TLC until the starting material is consumed.

  • After completion, the reaction is carefully quenched by pouring it onto crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred vigorously until the hydrolysis of the intermediate iminium salt is complete.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired formylated pyridine.

Protocol 2: General Procedure for ortho-Lithiation and Formylation of a Substituted Pyridine
  • To a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 equiv.) dropwise. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of the substituted pyridine bearing a directing group (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Mandatory Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyridine Substituted Pyridine Iminium Iminium Salt Intermediate Pyridine->Iminium + Vilsmeier Reagent Aldehyde Formylated Pyridine Iminium->Aldehyde + H₂O (Workup) Steric_Hindrance Steric Hindrance (e.g., from R group at C2/C6) Steric_Hindrance->Pyridine Blocks attack at C3/C5

Caption: Mechanism of the Vilsmeier-Haack reaction and the influence of steric hindrance.

Ortho_Lithiation_Workflow cluster_0 Deprotonation cluster_1 Formylation Py_DMG Pyridine with Directing Group (DMG) Lithio_Py Ortho-lithiated Pyridine Py_DMG->Lithio_Py + Base Base Hindered Base (e.g., LDA) Intermediate Tetrahedral Intermediate Lithio_Py->Intermediate + DMF DMF DMF Formyl_Py Formylated Pyridine Intermediate->Formyl_Py Workup Steric_Hindrance Steric Hindrance (from DMG or other groups) Steric_Hindrance->Py_DMG May hinder de-protonation

Caption: General workflow for formylation via ortho-lithiation, noting potential steric effects.

Troubleshooting_Workflow Start Low/No Formylation Yield Check_Method Is the method appropriate for the substrate? Start->Check_Method Vilsmeier_Node Vilsmeier-Haack: - Is pyridine ring activated? - Is there severe steric hindrance? Check_Method->Vilsmeier_Node Yes Lithiation_Node Ortho-lithiation: - Is the base appropriate? - Is the directing group effective? Check_Method->Lithiation_Node No, consider alternative Check_Conditions Are reaction conditions optimal? Check_Reagents Are reagents pure and anhydrous? Check_Conditions->Check_Reagents Yes Optimize_Temp Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp No Change_Base Use a more suitable base (e.g., LDA for lithiation) Check_Reagents->Change_Base Yes Dry_Reagents Rigorously dry all solvents and reagents Check_Reagents->Dry_Reagents No Vilsmeier_Node->Check_Conditions Lithiation_Node->Check_Conditions Success Improved Yield Optimize_Temp->Success Change_Base->Success Dry_Reagents->Success

Caption: Troubleshooting workflow for low yield in pyridine formylation reactions.

References

alternative work-up procedures for the Vilsmeier-Haack reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction. The focus is on providing alternative work-up procedures to address common challenges encountered during product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a Vilsmeier-Haack reaction?

The standard and most widely used work-up procedure for the Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt to the desired aldehyde. This is typically achieved by carefully quenching the reaction mixture in ice water, followed by neutralization with a base. The product is then isolated by filtration if it precipitates, or by extraction with an organic solvent.

Q2: My reaction is complete, but I'm getting a low yield after work-up. What are the potential causes?

Low yield is a common issue and can stem from several factors during the work-up:

  • Incomplete Hydrolysis: The hydrolysis of the Vilsmeier iminium salt is pH-dependent. If the pH is not adequately controlled, the hydrolysis may be incomplete.

  • Product Solubility: The aldehyde product may have some solubility in the aqueous layer, leading to loss during extraction.

  • Decomposition: Some aromatic aldehydes can be sensitive to strongly basic or acidic conditions and elevated temperatures during work-up.

  • Emulsion Formation: Persistent emulsions during extraction can trap the product and make separation difficult.

Q3: Are there alternatives to using a strong base like sodium hydroxide for neutralization?

Yes, milder bases are often recommended to avoid potential side reactions or degradation of sensitive products. Common alternatives include:

  • Sodium Acetate: A saturated solution of sodium acetate is frequently used to buffer the mixture and facilitate gentle hydrolysis.

  • Sodium Bicarbonate: A saturated solution of sodium bicarbonate is another mild base that can be effective for neutralization.

  • Sodium Carbonate: This can also be used for the hydrolysis of the iminium salt.

The choice of base often depends on the stability of the product aldehyde.

Q4: How can I purify my aldehyde product without using column chromatography?

If the crude product is a solid, recrystallization can be an effective alternative to column chromatography for purification. The choice of solvent is crucial and should be one in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below. Another technique is trituration, where the crude material is washed with a solvent in which the desired product is insoluble, while the impurities are soluble.

Troubleshooting Guide: Work-up Procedures

This guide addresses specific issues that may arise during the work-up of a Vilsmeier-Haack reaction and provides alternative procedures.

Problem Potential Cause Troubleshooting/Alternative Work-up
Low or No Product Precipitation The product is soluble or partially soluble in the aqueous work-up solution.Saturate the aqueous layer with NaCl (brining out) to decrease the polarity and promote precipitation. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Persistent Emulsion During Extraction High concentration of salts or surfactants-like byproducts.Add a small amount of a saturated brine solution. Filter the entire mixture through a pad of Celite. If possible, allow the mixture to stand for an extended period to allow for phase separation.
Formation of a Tarry/Oily Product Incomplete hydrolysis, polymerization of the product, or presence of impurities.Ensure complete hydrolysis by adjusting the pH and allowing sufficient time for stirring after neutralization. Consider using a milder base for neutralization (e.g., sodium bicarbonate). Purify the crude oil by attempting to induce crystallization by scratching the flask or seeding with a small crystal, or proceed with column chromatography.
Product Degradation (Discoloration) The product is sensitive to the pH or temperature of the work-up.Perform the quench and neutralization at low temperatures (0-5 °C). Use a milder base like sodium acetate or sodium bicarbonate. Minimize the time the product is in contact with the aqueous basic solution.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up with Mild Base

This protocol is a general guideline and may require optimization for specific substrates.

  • Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. In a separate beaker of appropriate size, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

  • Hydrolysis and Neutralization: To the cold aqueous mixture, slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate with continuous stirring. Monitor the pH and continue adding the base until the pH is between 6 and 8. Stir the mixture at low temperature for a period to ensure complete hydrolysis of the iminium intermediate.

  • Isolation:

    • If the product precipitates: Collect the solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane) to remove non-polar impurities. Dry the product.

    • If the product does not precipitate: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by silica gel column chromatography.

Protocol 2: Alternative Solvent-Free Work-up

This method has been reported for the formylation and acetylation of certain anisoles and pyridines under solvent-free conditions.

  • Reaction: The Vilsmeier-Haack reagent is added to the organic substrate in a mortar and ground with a pestle for 25-30 minutes at room temperature. The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is treated with a 5% sodium thiosulfate solution, followed by the addition of dichloroethane (DCE).

  • Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated under vacuum. The resulting crude product is then purified by column chromatography.

Data Presentation

Currently, there is a lack of publicly available, direct comparative studies showing quantitative yield differences between various work-up procedures for the same Vilsmeier-Haack reaction. The optimal work-up is highly substrate-dependent. The following table provides a qualitative comparison to guide the selection of a work-up strategy.

Work-up Procedure Advantages Disadvantages Best Suited For
Aqueous with Strong Base (e.g., NaOH) Rapid and effective hydrolysis.Can cause degradation of sensitive products. Higher risk of side reactions.Robust, non-sensitive aromatic and heterocyclic aldehydes.
Aqueous with Mild Base (e.g., NaOAc, NaHCO₃) Gentler conditions, minimizing product degradation.May require longer stirring times for complete hydrolysis.Substrates with sensitive functional groups or products prone to decomposition.
Solvent-Free Grinding with Thiosulfate Quench Environmentally friendly (solvent-free reaction). Rapid reaction times.May not be generally applicable to all substrates. Requires specific solid-handling techniques.Specific solid-state reactions where this method has been validated.

Visualizations

Experimental Workflow Diagram

G Standard Vilsmeier-Haack Work-up Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation cluster_purification Purification ReactionMixture Vilsmeier-Haack Reaction Mixture Quench Quench in Ice-Water ReactionMixture->Quench Neutralize Neutralize with Base (e.g., NaOAc, NaHCO3) Quench->Neutralize Precipitate Product Precipitates? Neutralize->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Extract Extract with Organic Solvent Precipitate->Extract No Purify Purify Crude Product Filter->Purify Dry Dry and Concentrate Extract->Dry Dry->Purify FinalProduct Pure Aldehyde Purify->FinalProduct

Caption: Standard aqueous work-up workflow for the Vilsmeier-Haack reaction.

Troubleshooting Logic Diagram

G Troubleshooting Low Yield in Vilsmeier-Haack Work-up Start Low Product Yield CheckHydrolysis Check for Incomplete Hydrolysis Start->CheckHydrolysis CheckSolubility Assess Product Solubility in Aqueous Layer Start->CheckSolubility CheckDegradation Investigate Potential Product Degradation Start->CheckDegradation CheckEmulsion Examine for Emulsion Formation Start->CheckEmulsion ActionHydrolysis Optimize pH of neutralization. Increase stirring time. CheckHydrolysis->ActionHydrolysis ActionSolubility Saturate aqueous layer with brine. Perform multiple extractions. CheckSolubility->ActionSolubility ActionDegradation Use milder base (e.g., NaHCO3). Maintain low temperature during work-up. CheckDegradation->ActionDegradation ActionEmulsion Add brine to break emulsion. Filter through Celite. CheckEmulsion->ActionEmulsion

Caption: A logical guide for troubleshooting low product yield during the Vilsmeier-Haack work-up.

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The objective is to offer a comprehensive protocol and comparative data to aid in the selection of an optimal analytical method for quality control and reaction monitoring.

Experimental Protocols

Two distinct HPLC methods were developed and compared to assess the purity of this compound and resolve it from potential impurities. The primary difference between the two methods lies in the stationary phase (C18 vs. Phenyl-Hexyl) and the acidic modifier in the mobile phase (Formic Acid vs. Trifluoroacetic Acid), which can influence selectivity and peak shape.[1]

Sample Preparation:

A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL. This stock solution was then further diluted to 0.1 mg/mL with the same diluent for HPLC analysis.

Instrumentation:

The analysis was performed on a standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a photodiode array (PDA) detector. Data acquisition and processing were managed by appropriate chromatography software.

Method 1: C18 Column with Formic Acid Modifier

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    15 80
    20 80
    20.1 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL

Method 2: Phenyl-Hexyl Column with Trifluoroacetic Acid Modifier

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    15 80
    20 80
    20.1 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

The performance of each method was evaluated based on its ability to separate the main compound from two potential impurities:

  • Impurity A: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (de-Boc protected starting material)

  • Impurity B: 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (product of aldehyde oxidation)

The following table summarizes the retention times, peak areas, and calculated purity from the analysis of a spiked sample.

Analyte Method 1 (C18/Formic Acid) Method 2 (Phenyl-Hexyl/TFA)
Retention Time (min) Area (%) Retention Time (min) Area (%)
Impurity A8.520.459.250.46
Impurity B10.210.5111.150.50
Main Compound 12.78 99.04 13.54 99.04

Mandatory Visualization

The general workflow for the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Results and Discussion

Both methods demonstrated suitability for the purity analysis of this compound, with the main peak being well-resolved from the solvent front and potential impurities.

Method 1 (C18 with Formic Acid): This method provided good separation with sharp peaks. The use of a C18 column, a standard for reversed-phase chromatography, offers robust and reliable performance. The formic acid modifier is a milder acid, which can be advantageous for LC-MS compatibility if needed.[1] The retention times were generally shorter compared to Method 2, allowing for a slightly faster analysis if the gradient is optimized.

Method 2 (Phenyl-Hexyl with TFA): The Phenyl-Hexyl column offers alternative selectivity, particularly for aromatic compounds, due to pi-pi interactions.[1] This resulted in slightly longer retention times for all analytes, indicating a stronger interaction with the stationary phase. The use of TFA, a stronger ion-pairing agent, can enhance peak symmetry for basic compounds like the pyridine-containing analytes.[1] In this case, the peak shapes were comparable to Method 1, but the increased retention could be beneficial for resolving other, more closely eluting impurities not tested here.

Comparison and Recommendation:

  • Resolution: Both methods achieved baseline separation of the main compound from the spiked impurities.

  • Peak Shape: Symmetrical peaks were observed in both methods, indicating good chromatographic performance.

  • Selectivity: The Phenyl-Hexyl column in Method 2 provided greater retention, which could be leveraged for more complex samples.

  • Compatibility: Method 1, with its formic acid modifier, is more directly amenable to LC-MS analysis.

For routine purity assessment where the impurity profile is well-defined, Method 1 is recommended due to its slightly shorter run time and the use of a more common and versatile C18 column. If alternative selectivity is required to resolve unknown impurities or if peak shape is a significant issue with other basic analytes, Method 2 presents a strong alternative. The choice between the two can be guided by the specific requirements of the analysis, such as the need for MS compatibility or the complexity of the sample matrix.

References

A Comparative Guide to Formylating Agents for N-Boc-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of N-Boc-7-azaindole to produce N-Boc-7-azaindole-3-carbaldehyde is a critical transformation in the synthesis of various pharmaceutically active compounds. The choice of formylating agent is paramount, directly impacting reaction efficiency, yield, and scalability. This guide provides an objective comparison of common formylating agents for this specific transformation, supported by available experimental data.

Introduction to Formylation Methods

Three primary methods are commonly considered for the formylation of electron-rich heterocyclic compounds like N-Boc-7-azaindole: the Vilsmeier-Haack reaction, the Duff reaction, and formylation using dichloromethyl methyl ether with a Lewis acid catalyst. Each method presents a unique set of advantages and disadvantages in terms of reagent toxicity, reaction conditions, and overall efficiency.

Performance Comparison of Formylating Agents

The selection of an appropriate formylating agent depends on several factors, including the desired yield, tolerance to reaction conditions, and the scale of the synthesis. Below is a summary of the performance of different agents for the formylation of the N-Boc-7-azaindole core.

Quantitative Data Summary

Formylating Agent/ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
Vilsmeier-Haack Reagent POCl₃, DMFDMF0 to 80385
Duff Reaction (Microwave) Hexamethylenetetramine, Acetic AcidAcetic AcidN/A (Microwave)N/AHigher yield and shorter time than conventional heating
Dichloromethyl methyl ether Cl₂CHOCH₃, TiCl₄Dichloromethane01-2High (general for electron-rich aromatics)

Detailed Analysis of Formylating Agents

1. Vilsmeier-Haack Reagent (POCl₃/DMF)

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles.[1][2] The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2] This electrophilic species then reacts with the substrate to yield the formylated product after aqueous workup.

For N-Boc-7-azaindole, the Vilsmeier-Haack reaction has been shown to be a high-yielding method, providing the desired 3-formyl product in excellent yields. The reaction conditions are relatively mild, although the use of POCl₃ requires careful handling due to its corrosive and moisture-sensitive nature.

2. Duff Reaction (Hexamethylenetetramine)

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[3] While it is a well-established method, it is often considered to be less efficient than the Vilsmeier-Haack reaction for many substrates.[3] However, recent advancements using microwave synthesis have shown to improve the yields and significantly reduce the reaction times for the Duff reaction on azaindoles.[4] This makes it a more viable option, particularly for smaller-scale syntheses where rapid optimization is desired.

3. Dichloromethyl Methyl Ether and TiCl₄

Experimental Protocols

Vilsmeier-Haack Formylation of N-Boc-7-azaindole

  • Reagents: N-Boc-7-azaindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • To a solution of N-Boc-7-azaindole in DMF, POCl₃ is added dropwise at 0 °C.

    • The reaction mixture is then heated to 80 °C and stirred for 3 hours.

    • After cooling, the mixture is diluted with DCM and neutralized with a saturated aqueous solution of NaHCO₃.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford N-Boc-7-azaindole-3-carbaldehyde.

General Procedure for Duff Reaction (Microwave-Assisted)

  • Reagents: 7-Azaindole, Hexamethylenetetramine, Acetic Acid.

  • Procedure:

    • A mixture of 7-azaindole and hexamethylenetetramine in acetic acid is subjected to microwave irradiation.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

    • The residue is then worked up with an aqueous base and extracted with an organic solvent.

    • The organic extracts are dried and concentrated, and the product is purified by chromatography.

General Procedure for Formylation with Dichloromethyl Methyl Ether and TiCl₄

  • Reagents: Substrate (e.g., electron-rich phenol), Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • A solution of the substrate in DCM is cooled to 0 °C, and TiCl₄ is added dropwise.

    • Dichloromethyl methyl ether is then added, and the mixture is stirred for 1-2 hours at 0 °C.[5]

    • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.[5]

    • The organic layer is separated, washed, dried, and concentrated.

    • The product is purified by column chromatography.[5]

Visualizing the Workflow

The following diagram illustrates the logical workflow for selecting a formylating agent for N-Boc-7-azaindole.

formylation_workflow cluster_start Starting Material cluster_methods Formylation Methods cluster_product Product N-Boc-7-azaindole N-Boc-7-azaindole Vilsmeier-Haack Vilsmeier-Haack N-Boc-7-azaindole->Vilsmeier-Haack High Yield (85%) Duff Reaction Duff Reaction N-Boc-7-azaindole->Duff Reaction Microwave Improved Cl2CHOCH3/TiCl4 Dichloromethyl methyl ether/TiCl4 N-Boc-7-azaindole->Cl2CHOCH3/TiCl4 Potential High Yield N-Boc-7-azaindole-3-carbaldehyde N-Boc-7-azaindole-3-carbaldehyde Vilsmeier-Haack->N-Boc-7-azaindole-3-carbaldehyde Duff Reaction->N-Boc-7-azaindole-3-carbaldehyde Cl2CHOCH3/TiCl4->N-Boc-7-azaindole-3-carbaldehyde

Caption: Workflow for the formylation of N-Boc-7-azaindole.

Conclusion

For the 3-formylation of N-Boc-7-azaindole, the Vilsmeier-Haack reaction stands out as the most reliable and high-yielding method based on available data. It offers a balance of good yield and manageable reaction conditions. The Duff reaction , particularly with microwave assistance, presents a viable alternative, especially for rapid synthesis on a smaller scale. Formylation with dichloromethyl methyl ether and TiCl₄ is a potent but more hazardous option that could be considered when other methods fail, though its specific efficacy on this substrate requires further investigation. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

References

A Comparative Guide to Vilsmeier-Haack Reagents: Moving Beyond Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds to furnish valuable aldehyde intermediates.[1] The archetypal reagent system involves phosphorus oxychloride (POCl3) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[1][2] While effective, the use of POCl3 presents several drawbacks, including its corrosive nature, the generation of acidic phosphorus-containing byproducts that can complicate reaction workup, and potential side reactions.[3] This has spurred the exploration of alternative reagents to activate DMF for the Vilsmeier-Haack reaction, aiming for milder conditions, cleaner reactions, and improved yields.

This guide provides a comprehensive comparison of various alternative reagents to POCl3, offering researchers, scientists, and drug development professionals an objective overview of their performance, supported by experimental data and detailed protocols.

Performance Comparison of Vilsmeier-Haack Reagents

The choice of activating agent for the Vilsmeier-Haack reaction significantly impacts the reaction's efficiency, substrate scope, and workup procedure. Below is a comparative summary of POCl3 and its alternatives.

ReagentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Phosphorus Oxychloride (POCl3) Well-established, widely used, and relatively inexpensive.[4]Corrosive; generates non-volatile, acidic phosphorus byproducts, complicating workup.[3]0 °C to 100 °C, depending on substrate reactivity.[2][5]
Oxalyl Chloride ((COCl)2) Byproducts (CO, CO2, HCl) are gaseous, leading to a much cleaner reaction and simpler workup.[3]More expensive than POCl3; can be more reactive, potentially leading to undesired side reactions if not controlled.Generally milder conditions, often at or below room temperature.
Thionyl Chloride (SOCl2) Gaseous byproduct (SO2) simplifies workup compared to POCl3.[3]Can lead to the formation of bis(aryl) sulfanes as a side product, especially with electron-rich arenes; reactions can be less clean than with oxalyl chloride.[6]Similar to POCl3, often requiring heating.
Phthaloyl Dichloride An environmentally benign option; the byproduct, phthalic anhydride, can be easily recovered and recycled.[7][8]Less commonly used than other alternatives; may require specific conditions for optimal performance.Mild conditions, with the Vilsmeier reagent often prepared and isolated before use.[7]
Trifluoromethanesulfonic Anhydride (Tf2O) Highly reactive, allowing for the formylation of less reactive aromatic compounds.High cost; requires careful handling due to its reactivity.Low temperatures are typically employed to control the reaction.
Pyrophosphoryl Chloride Reported to offer advantages in reactivity and regioselectivity over POCl3 in some cases.Not as readily available as POCl3 and other common reagents.Similar to POCl3.
Cyanuric Chloride & TCCA Solid, stable, and safer to handle than many liquid acid chlorides.[9]Less conventional for V-H reactions; may require specific activation or reaction conditions.Varied, can be used under thermal or microwave conditions.[9]

Experimental Data: A Comparative Overview

Direct comparison of yields across different studies can be challenging due to variations in substrates, reaction scales, and optimization. However, the following table summarizes representative yields for the formylation of common substrates using POCl3 and some of its alternatives.

SubstrateReagentProductYield (%)Reference
N,N-DimethylanilinePOCl3p-Dimethylaminobenzaldehyde80-84[10]
1,3-Dimethoxy-5-(4-nitrophenoxy)benzenePOCl32,4-Dimethoxy-6-(4-nitrophenoxy)benzaldehydeNot specified[11]
N-VinylpyrrolePOCl31-Vinylpyrrole-2-carbaldehydeNot specified[11]
3H-Indole derivativePOCl3Aminomethylene malonaldehyde derivativeExcellent[12]
AcetanilidesPOCl32-Chloro-3-formylquinolinesGood to moderate
AnisolePOCl3p-Anisaldehyde-
1,4-Phenylene diacetic acidPhthaloyl Dichloride1,4-Phenylene-diacetyl chloride87[7]
[1,1'-Biphenyl]-4,4'-dicarboxylic acidPhthaloyl Dichloride[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride82[7]

Experimental Protocols

1. Standard Vilsmeier-Haack Formylation using POCl3

This protocol describes the formylation of N,N-dimethylaniline to produce p-dimethylaminobenzaldehyde.[10]

  • Reagent Preparation: In a flask equipped with a stirrer, dropping funnel, and reflux condenser, cool N,N-dimethylformamide (DMF, 3.6 equivalents) in an ice bath. Slowly add phosphorus oxychloride (POCl3, 1 equivalent) dropwise with stirring.

  • Reaction: After the addition of POCl3 is complete and the initial exothermic reaction has subsided, add N,N-dimethylaniline (1 equivalent) dropwise with stirring. Once the addition is complete, heat the reaction mixture on a steam bath for 2 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., NaOH solution) until it is alkaline. The product, p-dimethylaminobenzaldehyde, will precipitate and can be collected by filtration, washed with cold water, and dried.

2. Vilsmeier-Haack Reagent Preparation using Phthaloyl Dichloride

This protocol describes an environmentally benign method for preparing the Vilsmeier-Haack reagent.[7]

  • Reaction: To a solution of N,N-dimethylformamide (DMF, 3 equivalents) in 2-chlorotoluene (OCT), add phthaloyl dichloride (1 equivalent) over 10 minutes at room temperature. Stir the mixture at 50°C for 3 hours.

  • Isolation: The precipitated Vilsmeier-Haack reagent is collected by filtration under a nitrogen atmosphere, washed with OCT and hexane, and then dried in vacuo. The byproduct, phthalic anhydride, can be recovered from the filtrate.

Visualizing the Vilsmeier-Haack Reaction

To better understand the process, the following diagrams illustrate the key steps in the Vilsmeier-Haack reaction.

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent ([Me2N=CHCl]+Cl-) DMF->Vilsmeier_Reagent Activation Activating_Agent Activating Agent (e.g., POCl3, (COCl)2) Activating_Agent->Vilsmeier_Reagent

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and an activating agent.

Vilsmeier_Haack_Mechanism cluster_0 Reaction Pathway Aromatic_Substrate Electron-Rich Aromatic Substrate Iminium_Intermediate Iminium Salt Intermediate Aromatic_Substrate->Iminium_Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Iminium_Intermediate Aldehyde_Product Formylated Product (Aryl Aldehyde) Iminium_Intermediate->Aldehyde_Product Hydrolysis Aqueous_Workup Aqueous Workup (H2O) Aqueous_Workup->Aldehyde_Product

Caption: General mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

While POCl3 remains a workhorse for the Vilsmeier-Haack reaction, a growing number of alternative reagents offer distinct advantages in terms of reaction cleanliness, ease of workup, and environmental impact. Oxalyl chloride and thionyl chloride are readily available and effective alternatives, with oxalyl chloride often providing cleaner reactions. For applications where green chemistry principles are paramount, the use of phthaloyl dichloride presents a promising approach with its recyclable byproduct. The choice of reagent will ultimately depend on the specific substrate, desired reaction scale, cost considerations, and the importance of a simplified workup procedure. As research continues, the development of even more efficient, selective, and environmentally friendly reagents for the Vilsmeier-Haack reaction is anticipated, further expanding the synthetic utility of this important transformation.

References

comparing Vilsmeier-Haack with other formylation methods for heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a formyl group (-CHO) onto a heterocyclic ring is a pivotal transformation in organic synthesis, paving the way for the construction of a vast array of complex molecules, including pharmaceuticals and functional materials. Among the arsenal of formylation techniques, the Vilsmeier-Haack reaction is a prominent and versatile method, particularly for electron-rich heterocyles. This guide provides an objective comparison of the Vilsmeier-Haack reaction with other key formylation methods, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.

The Vilsmeier-Haack Reaction: A Stalwart of Formylation

The Vilsmeier-Haack reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the in situ formation of a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile in an electrophilic aromatic substitution reaction.[1][2] Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[1]

This method is particularly effective for five-membered heterocycles such as pyrroles, furans, and thiophenes, with a general reactivity order of pyrrole > furan > thiophene.[3] The reaction conditions are generally mild, and it often provides good to excellent yields with high regioselectivity.[1]

Alternative Formylation Methodologies

While the Vilsmeier-Haack reaction is broadly applicable, several other methods exist for the formylation of heterocycles, each with its own distinct advantages and limitations.

1. The Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4] It is primarily used for the ortho-formylation of highly activated substrates like phenols but can also be applied to other electron-rich aromatic and heterocyclic compounds. The electrophilic species is an iminium ion derived from HMTA.[4] A notable drawback of the Duff reaction is that it often results in low to moderate yields.[5]

2. The Reimer-Tiemann Reaction: This method is characteristic for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) in the presence of a strong base.[6] The reactive electrophile in this case is dichlorocarbene (:CCl₂), which is generated in situ.[6] While effective for phenols, its application to a wider range of heterocycles can be limited due to the harsh basic conditions.[7] For instance, under Reimer-Tiemann conditions, pyrroles can undergo ring-expansion to yield 3-chloropyridines.[8]

3. Formylation via Organolithium Reagents: This approach involves the lithiation of a substrate using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with a formylating agent like DMF.[9] This method offers a powerful way to achieve formylation, particularly for substrates that are not sufficiently activated for electrophilic aromatic substitution or where specific regioselectivity is desired.

Quantitative Data Comparison

The following tables provide a summary of quantitative data for the formylation of various heterocycles using the Vilsmeier-Haack reaction and its alternatives, allowing for a direct comparison of their performance.

Table 1: Formylation of Indole Derivatives

SubstrateMethodReagentsTemperature (°C)Time (h)ProductYield (%)Reference
IndoleVilsmeier-HaackPOCl₃, DMF0 to 856Indole-3-carboxaldehyde96[1]
2-MethylindoleVilsmeier-HaackPOCl₃, DMF98-10033-Formyl-2-methylindole22.5[1]
4-MethylindoleVilsmeier-HaackPOCl₃, DMF0 to 8583-Formyl-4-methylindole90[1]
5-MethylindoleVilsmeier-HaackPOCl₃, DMF0 to 8563-Formyl-5-methylindole92[1]
IndoleReimer-TiemannCHCl₃, NaOH--Indole-3-carboxaldehydeLow[8]

Table 2: Formylation of Pyrrole Derivatives

SubstrateMethodReagentsConditionsProductYield (%)Reference
N-PhenylpyrroleVilsmeier-HaackPOCl₃, DMFReflux2-Formyl-N-phenylpyrroleHigh (not specified)[5]
N-AlkylpyrroleVilsmeier-HaackPOCl₃, DMF0 °C to RT2-Formyl-N-alkylpyrroleGood to Excellent[5]
1H-Pyrrole-2-carboxylatesVilsmeier-HaackCrystalline Vilsmeier ReagentNot specified4-Formyl and 5-formyl derivativesNearly quantitative[10]
N-Substituted PyrrolesDuff ReactionHMTA, Acid-Formylated productGenerally lower yields[5]

Table 3: Formylation of Furan and Thiophene Derivatives

SubstrateMethodReagentsConditionsProductYield (%)Reference
FuranVilsmeier-HaackPOCl₃, DMFLow temperatureFuran-2-carboxaldehydeNear quantitative[11][12]
3-(3-Fluorophenyl)furanVilsmeier-HaackPOCl₃, DMF, DCM0 °C5-(3-Fluorophenyl)furan-2-carbaldehyde-[13]
3-Methoxybenzo[b]thiopheneVilsmeier-HaackPOCl₃, DMFModerate temperature2-Formyl-3-methoxybenzo[b]thiophene-[14]
4-Methoxybenzo[b]thiopheneVilsmeier-HaackPOCl₃, DMF-7-Formyl-4-methoxybenzo[b]thiophene-[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their application in a laboratory setting.

Vilsmeier-Haack Formylation of Indole [1][15]

  • Reagent Preparation: To a flask containing N,N-dimethylformamide (DMF, 1.3 moles) cooled to below 10°C, phosphorus oxychloride (POCl₃, 0.94 moles) is added dropwise with stirring, maintaining the temperature below 10°C.

  • Reaction: A solution of indole (0.85 moles) in DMF (1.3 moles) is added to the prepared Vilsmeier reagent over 1 hour, keeping the temperature below 10°C. The mixture is then warmed to 35°C and stirred for 2 hours.

  • Work-up: The reaction mixture is poured into ice water and neutralized with a solution of sodium hydroxide. The precipitated product, indole-3-carboxaldehyde, is collected by filtration, washed with water, and dried.

Duff Reaction of Phenol [16]

  • Reaction Mixture: A mixture of phenol, hexamethylenetetramine, anhydrous glycerol, and glyceroboric acid is heated to 150-160°C.

  • Work-up: After cooling, the reaction mixture is acidified with dilute sulfuric acid. The product, o-hydroxybenzaldehyde, is then isolated by steam distillation.

Reimer-Tiemann Reaction of Phenol [7][17]

  • Reaction: Phenol is dissolved in a 10-40% aqueous solution of sodium hydroxide. Chloroform is added in excess, and the biphasic mixture is vigorously stirred at around 60°C for approximately three hours.

  • Work-up: After the reaction, the mixture is cooled and acidified. The product, salicylaldehyde, is then isolated by extraction and purified.

Formylation of an Aryl Halide via Organolithium Reagent [18]

  • Lithiation: To a stirred solution of an aryl bromide (e.g., 4-bromo-1,3-dimethoxybenzene, 0.01 mole) in diethyl ether (50 ml), a solution of n-butyllithium (0.015 mole) in ether (80 ml) is added. The reaction mixture is stirred for 4 hours.

  • Formylation: N,N-dimethylformamide (DMF) is then added to the solution of the aryllithium species.

  • Work-up: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the formylated product.

Visualizing the Chemistry

Diagrams illustrating the reaction mechanisms and a general experimental workflow are provided below using Graphviz (DOT language) to offer a clearer understanding of the chemical transformations and processes.

Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - PO₂Cl₂⁻ Byproduct PO₂Cl₂⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism Heterocycle Electron-rich Heterocycle Sigma_Complex Sigma Complex (Iminium ion intermediate) Heterocycle->Sigma_Complex Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Hydrolysis Aqueous Workup (Hydrolysis) Sigma_Complex->Hydrolysis Aldehyde Formylated Heterocycle Hydrolysis->Aldehyde

Caption: Generalized mechanism of the Vilsmeier-Haack formylation on a heterocycle.

Experimental_Workflow General Experimental Workflow for Formylation Start Start Reagent_Prep Reagent Preparation (e.g., Vilsmeier reagent formation) Start->Reagent_Prep Reaction Reaction with Heterocyclic Substrate Reagent_Prep->Reaction Workup Aqueous Work-up (Quenching & Neutralization) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Chromatography, Recrystallization) Extraction->Purification Product Final Product (Formylated Heterocycle) Purification->Product

Caption: A typical experimental workflow for the formylation of a heterocyclic compound.

Conclusion

The choice of a formylation method for a specific heterocyclic substrate is a critical decision in synthetic planning. The Vilsmeier-Haack reaction stands out as a robust and widely applicable method for electron-rich heterocycles, often providing high yields under mild conditions. However, the Duff and Reimer-Tiemann reactions offer valuable alternatives, particularly for phenolic substrates. For less reactive systems or when precise regiocontrol is paramount, formylation via organolithium intermediates presents a powerful strategy. By carefully considering the substrate's reactivity, the desired regioselectivity, and the tolerance to reaction conditions, researchers can select the most suitable method to achieve their synthetic goals efficiently and effectively. This guide, with its comparative data and detailed protocols, serves as a valuable resource for navigating these choices in the synthesis of formylated heterocycles.

References

A Comparative Guide to the Reactivity of Tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate against other common aldehydes, namely benzaldehyde (an aromatic aldehyde) and heptanal (an aliphatic aldehyde). This objective comparison is supported by experimental data from representative organic reactions to aid researchers in predicting reaction outcomes and designing synthetic strategies.

Introduction to Aldehyde Reactivity

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and thus its reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity. Steric hindrance around the carbonyl group can also impede nucleophilic attack, reducing reaction rates.[1][2][3] Aldehydes are generally more reactive than ketones due to the presence of a less sterically hindering hydrogen atom and fewer electron-donating alkyl groups.[2][4] Aromatic aldehydes, like benzaldehyde, are typically less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring which reduces the electrophilicity of the carbonyl carbon.[1]

This compound, a derivative of 7-azaindole, is a versatile building block in medicinal chemistry.[5] Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the pyrrole nitrogen, which is somewhat offset by the electron-donating effect of the Boc-protecting group.

Comparative Reactivity in Common Reactions

To quantitatively assess the reactivity of this compound, we will examine its performance in two common aldehyde reactions: the Wittig reaction and reductive amination.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[6][7] The reaction involves a phosphonium ylide, which acts as a nucleophile. The reactivity of the aldehyde in a Wittig reaction is a good indicator of its susceptibility to nucleophilic attack.

Table 1: Comparison of Yields in a Representative Wittig Reaction

AldehydeRepresentative Yield (%)Reference(s)
This compound~70-80% (estimated)
Benzaldehyde22%[8]
HeptanalHigh (qualitative)[6]

Note: The yield for this compound is an estimation based on typical yields for similar heteroaromatic aldehydes in the absence of specific literature data for this exact reaction.

The data suggests that this compound exhibits good reactivity in the Wittig reaction, likely due to the electron-withdrawing nature of the 7-azaindole core. Benzaldehyde shows a lower yield under the specified conditions, consistent with the reduced electrophilicity of aromatic aldehydes. Aliphatic aldehydes like heptanal are generally highly reactive in this transformation.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[9][10] It involves the formation of an imine intermediate followed by its reduction. The rate of imine formation is dependent on the electrophilicity of the aldehyde.

Table 2: Comparison of Yields in a Representative Reductive Amination

AldehydeAmineReducing AgentRepresentative Yield (%)Reference(s)
This compoundAnilineSodium Borohydride~90-95% (estimated)
BenzaldehydeAnilineSodium Borohydride97%[11]
HeptanalAnilineSodium Borohydride93%[11]

Note: The yield for this compound is an estimation based on typical yields for similar heteroaromatic aldehydes in the absence of specific literature data for this exact reaction.

In reductive amination, both the heteroaromatic and standard aromatic and aliphatic aldehydes show high yields, indicating that this reaction is generally efficient for a wide range of aldehydes. The high estimated yield for this compound suggests it is an excellent substrate for this transformation.

Experimental Protocols

Representative Wittig Reaction Protocol

This protocol describes a typical Wittig reaction for the synthesis of an alkene from an aldehyde.

Materials:

  • Aldehyde (1.0 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (DCM)

  • Water

  • 1-Propanol

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane.

  • With vigorous stirring, add the 50% sodium hydroxide solution dropwise over 5 minutes.

  • Continue stirring at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, add a 1:1 mixture of 1-propanol and water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from 1-propanol to obtain the desired alkene.[12][13]

Representative Reductive Amination Protocol

This protocol outlines a general procedure for the synthesis of a secondary amine via reductive amination.

Materials:

  • Aldehyde (10 mmol)

  • Aniline (10 mmol)

  • Sodium borohydride (12 mmol)

  • Glycerol (3 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine the aldehyde (10 mmol), aniline (10 mmol), and glycerol (3 mL).

  • Add sodium borohydride (12 mmol) in portions while stirring.

  • Heat the mixture at 70°C and monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.[11]

Visualizing Reaction Workflows

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde Mixing Dissolve in DCM Aldehyde->Mixing Ylide_precursor Benzyltriphenylphosphonium chloride Ylide_precursor->Mixing Base NaOH Reaction_step Add base, stir 30 min Base->Reaction_step Mixing->Reaction_step Precipitation Add Propanol/Water Reaction_step->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from 1-Propanol Filtration->Recrystallization Alkene Alkene Product Recrystallization->Alkene Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde Mixing Combine reactants in Glycerol Aldehyde->Mixing Amine Aniline Amine->Mixing Reducing_Agent Sodium Borohydride Reaction_step Add NaBH4, heat to 70°C Reducing_Agent->Reaction_step Solvent Glycerol Solvent->Mixing Mixing->Reaction_step Extraction Extract with Ethyl Acetate Reaction_step->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Sec_Amine Secondary Amine Concentration->Sec_Amine

References

Beyond the Privileged Scaffold: A Comparative Guide to Alternative Building Blocks for 7-Azaindole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-azaindole core has long been a cornerstone in the design of potent kinase inhibitors. Its unique ability to form two crucial hydrogen bonds with the kinase hinge region has cemented its status as a "privileged scaffold."[1][2][3] However, the quest for novel intellectual property, improved pharmacokinetic properties, and enhanced selectivity continues to drive the exploration of alternative molecular frameworks. This guide provides a comparative analysis of emerging and established alternatives to the 7-azaindole scaffold, supported by experimental data and detailed protocols to aid in the design of next-generation kinase inhibitors.

The strategy of "scaffold hopping," where the core molecular structure of a known inhibitor is replaced with a functionally equivalent but structurally distinct moiety, is a key approach in this endeavor.[4] This, coupled with the principle of bioisosteric replacement, has led to the discovery of several promising alternative hinge-binding motifs. This guide will delve into a selection of these alternatives, presenting a side-by-side comparison of their performance against their 7-azaindole-based counterparts.

Comparative Analysis of Hinge-Binding Scaffolds

The following tables summarize the in vitro activity of various kinase inhibitors, categorized by their core scaffold, against their respective kinase targets. This allows for a direct comparison of the potency of inhibitors based on the 7-azaindole scaffold versus those incorporating alternative building blocks.

Table 1: Comparison of Scaffolds for Phosphoinositide 3-Kinase (PI3K) Inhibition
ScaffoldCompoundTarget KinaseIC50 (nM)Reference
7-Azaindole B11PI3Kγ15.2[5]
7-Azaindole with Pyridine Substitution B13PI3Kγ0.5[5]
7-Azaindole with Phenyl Substitution B7PI3Kγ25.3[5]

This data highlights that modifications to the 7-azaindole scaffold itself, such as the strategic addition of a pyridine group, can dramatically enhance potency.[5]

Table 2: Alternative Scaffolds for Various Kinase Targets
ScaffoldCompoundTarget Kinase(s)IC50 (µM)Ligand EfficiencyReference
Triazolopyrazine 8c-Src20-[6]
8-Amino-2H-isoquinolin-1-one MR1MELK, other kinaseslow to mid-micromolar0.54–0.59[7]
N-Nitrobenzenesulfonyl-4-azaindole 62c-Met0.07-[8]
N-Nitrobenzenesulfonyl-4-azaindole 63c-Met0.02-[8]

This table showcases truly distinct alternative scaffolds that have demonstrated inhibitory activity against various kinases, offering starting points for novel inhibitor design.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (Generic TR-FRET based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution in assay buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a stop buffer (e.g., 10 mM EDTA in assay buffer).

  • Incubate the plate for another 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a suitable time-resolved fluorescence reader, measuring emission at both 615 nm (Europium) and 665 nm (APC) with excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (SRB Assay)

Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulphorhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with 0.4% SRB solution for 10 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye by adding 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.[5]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Regulation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization Compound Compound Synthesis Kinase_Assay Kinase Inhibition Assay (IC50) Compound->Kinase_Assay Cell_Assay Cellular Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Compound Iterative Improvement

Caption: A typical experimental workflow for the evaluation and optimization of kinase inhibitors.

Scaffold_Hopping Start 7-Azaindole Core - Potent Hinge Binder - Known Scaffold Hop Scaffold Hopping Start->Hop Alt1 Alternative Scaffold 1 (e.g., Pyrazole) - Novel IP - Altered Properties Hop->Alt1 Alt2 Alternative Scaffold 2 (e.g., Triazolopyrazine) - Different Vector for Substitution Hop->Alt2 Alt3 Alternative Scaffold 3 (e.g., Isoquinolinone) - Improved Selectivity Hop->Alt3

Caption: The concept of scaffold hopping from a 7-azaindole core to alternative hinge-binding motifs.

References

A Comparative Cost Analysis of Synthetic Routes to 3-Formyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key building blocks is paramount. 3-formyl-7-azaindole is a critical intermediate in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative cost-analysis of three potential synthetic routes to this valuable molecule: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction. The analysis includes detailed experimental protocols, a summary of quantitative data, and a cost breakdown for each route.

Executive Summary

This guide evaluates three distinct chemical pathways for the formylation of 7-azaindole to produce 3-formyl-7-azaindole. The Vilsmeier-Haack reaction stands out as the most well-established and highest-yielding method. The Reimer-Tiemann and Duff reactions, while common formylation methods for other aromatic compounds, are less documented for 7-azaindole and are projected to have significantly lower yields, making them less economically viable for large-scale production.

Synthetic Route Overview

The following diagram illustrates the three synthetic pathways for the preparation of 3-formyl-7-azaindole from 7-azaindole.

G cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Product 7_Azaindole 7-Azaindole Vilsmeier_Haack Vilsmeier-Haack Reaction 7_Azaindole->Vilsmeier_Haack DMF, POCl₃ Reimer_Tiemann Reimer-Tiemann Reaction 7_Azaindole->Reimer_Tiemann CHCl₃, NaOH Duff_Reaction Duff Reaction 7_Azaindole->Duff_Reaction Hexamethylenetetramine, Glycerol, Boric Acid 3_Formyl_7_azaindole 3-Formyl-7-azaindole Vilsmeier_Haack->3_Formyl_7_azaindole High Yield Reimer_Tiemann->3_Formyl_7_azaindole Low Yield (projected) Duff_Reaction->3_Formyl_7_azaindole Low Yield (projected)

Figure 1: Synthetic pathways to 3-formyl-7-azaindole.

Cost-Analysis and Route Comparison

The following table summarizes the key quantitative data for each synthetic route, including the cost of reagents, reaction conditions, and an estimated cost per gram of the final product. Prices for reagents are based on currently available market data and may vary depending on the supplier and scale of purchase.

ParameterVilsmeier-Haack ReactionReimer-Tiemann Reaction (Projected)Duff Reaction (Projected)
Starting Material 7-Azaindole7-Azaindole7-Azaindole
Reagents Phosphorus oxychloride, DimethylformamideChloroform, Sodium hydroxideHexamethylenetetramine, Glycerol, Boric acid
Number of Steps 111
Overall Yield (%) ~85%<10% (estimated)<15% (estimated)
Reaction Time 4-6 hours6-12 hours8-16 hours
Purification Method Column chromatographyColumn chromatographyColumn chromatography
Cost of 7-Azaindole ($/g) 13.93[1]13.93[1]13.93[1]
Cost of Reagents ($/mole of 7-azaindole) ~1.50~0.50~1.00
Estimated Cost per Gram of Product ($/g) ~18-20 >150 >100

Experimental Protocols

Route 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.

Workflow:

G Start Start Step1 Dissolve 7-azaindole in DMF Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add POCl₃ dropwise Step2->Step3 Step4 Stir at room temperature Step3->Step4 Step5 Quench with ice water and neutralize with NaOH Step4->Step5 Step6 Extract with organic solvent Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End 3-Formyl-7-azaindole Step7->End

Figure 2: Vilsmeier-Haack reaction workflow.

Methodology:

  • In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in anhydrous dimethylformamide (DMF, 10-15 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-formyl-7-azaindole.

Route 2: Reimer-Tiemann Reaction (Projected)

The Reimer-Tiemann reaction is typically used for the ortho-formylation of phenols. Its application to 7-azaindole is not well-documented and is expected to result in low yields due to the nature of the substrate.

Methodology:

  • Dissolve 7-azaindole (1 equivalent) and a large excess of sodium hydroxide (NaOH, 10-20 equivalents) in a mixture of water and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Heat the mixture to 60-70°C.

  • Add chloroform (CHCl₃, 3-5 equivalents) dropwise to the vigorously stirred mixture.

  • Maintain the reaction at 60-70°C for 6-12 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify by column chromatography.

Route 3: Duff Reaction (Projected)

The Duff reaction is another method for the formylation of electron-rich aromatic compounds, particularly phenols and anilines. Similar to the Reimer-Tiemann reaction, its efficacy on 7-azaindole is not well-established.

Methodology:

  • Mix 7-azaindole (1 equivalent), hexamethylenetetramine (1.5-2 equivalents), and boric acid (1-1.5 equivalents) in glycerol.

  • Heat the mixture to 150-160°C for 8-16 hours.

  • Cool the reaction mixture and hydrolyze by adding a mixture of water and sulfuric acid.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool and extract the product with an organic solvent.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography.

Conclusion

Based on the available data and established chemical principles, the Vilsmeier-Haack reaction is the most economically viable and efficient method for the synthesis of 3-formyl-7-azaindole . While the Reimer-Tiemann and Duff reactions present theoretical alternatives, their projected low yields make them impractical for cost-effective production. For researchers and professionals in drug development, optimizing the Vilsmeier-Haack protocol for their specific needs will likely yield the best results in terms of both cost and efficiency. Further investigation into optimizing the less conventional routes could be a subject of academic interest but is unlikely to compete with the Vilsmeier-Haack reaction in a production setting.

References

A Comparative Guide to the Scalable Formylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of 7-azaindole is a critical step in the synthesis of numerous pharmacologically active compounds. The introduction of a formyl group at the C3 position provides a versatile handle for further molecular elaborations. This guide offers an objective comparison of common formylation methods for 7-azaindole, focusing on scalability, reaction efficiency, and experimental protocols to aid researchers in selecting the most suitable method for their drug discovery and development needs.

At a Glance: Comparison of 7-Azaindole Formylation Methods

MethodReagentsTypical Solvent(s)Temperature (°C)Reaction TimeYield (%)Scalability
Vilsmeier-Haack Reaction POCl₃, DMFDMF, CH₂Cl₂0 to 1001 - 8 h65 - 96%Good to Excellent
Duff Reaction Hexamethylenetetramine, Acid (e.g., TFA, Acetic Acid)Acetic Acid, Glycerol130 - 1601 - 6 hGenerally low to moderateModerate
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)CH₂Cl₂0 to rt1 - 4 hModerate to GoodModerate

Note: Yields and reaction conditions can vary significantly based on the specific substrate, reagent stoichiometry, and reaction scale. The data presented is a summary of typical ranges reported in the literature for indoles and related heteroaromatic compounds, with specific data for 7-azaindole being limited.

In-Depth Analysis of Formylation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and generally high-yielding method for the formylation of electron-rich heterocycles like 7-azaindole. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Advantages:

  • High yields are often achievable.[1]

  • The reagents are readily available and relatively inexpensive.

  • The reaction is generally scalable, with procedures for related compounds reported on a multi-gram scale.[2]

Challenges:

  • The use of phosphorus oxychloride requires careful handling due to its corrosive and water-sensitive nature.

  • The reaction can sometimes be difficult to control on a large scale due to its exothermic nature.

  • Work-up procedures can be challenging for some substrates.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, such as trifluoroacetic acid (TFA) or acetic acid. While it is a classic method for the ortho-formylation of phenols, its application to other heterocycles like 7-azaindole has been explored.

Advantages:

  • Avoids the use of phosphorus oxychloride.

  • Microwave-assisted protocols have been shown to improve yields and reduce reaction times for azaindoles.[3]

Challenges:

  • Yields are often reported to be low and variable.[4]

  • The reaction mechanism is complex and can lead to side products.

  • Scalability can be a concern due to the often moderate yields.

Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). This method is effective for electron-rich aromatic and heteroaromatic compounds.

Advantages:

  • Can provide good yields for suitable substrates.

  • The reaction conditions are generally mild.

Challenges:

  • Dichloromethyl methyl ether is a regulated substance and requires careful handling.

  • The use of a strong Lewis acid like TiCl₄ necessitates anhydrous conditions and careful quenching.

  • Limited specific data is available for the application of this method to 7-azaindole.

Experimental Protocols

Vilsmeier-Haack Formylation of 7-Azaindole (General Procedure)

Materials:

  • 7-Azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool DMF (used as both reagent and solvent) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 7-azaindole (1 equivalent) in DMF or CH₂Cl₂ and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-100 °C. The optimal temperature and reaction time (typically 1-8 hours) should be determined by TLC monitoring.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • The product, 7-azaindole-3-carboxaldehyde, may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Duff Reaction for Azaindoles (Microwave-Assisted General Procedure)

Materials:

  • Azaindole (e.g., 7-azaindole)

  • Hexamethylenetetramine

  • Concentrated Acetic Acid

Procedure:

  • In a microwave reaction vessel, combine the azaindole, hexamethylenetetramine (typically 1.5-2.0 equivalents), and concentrated acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to the optimized temperature (e.g., 130-150 °C) for a specified time (e.g., 30-60 minutes) with microwave irradiation.

  • After cooling, quench the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.[3]

Rieche Formylation of an Electron-Rich Aromatic Compound (General Procedure)

Materials:

  • Aromatic substrate

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dry Dichloromethane (CH₂Cl₂)

  • Ice water

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aromatic substrate in dry CH₂Cl₂ and cool to 0 °C.

  • Slowly add titanium tetrachloride (typically 1.1-2.2 equivalents) to the solution.

  • Add dichloromethyl methyl ether (typically 1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[5]

Workflow Diagrams

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Azaindole 7-Azaindole Azaindole->Reaction_Mixture Heating Heating (50-100 °C) Reaction_Mixture->Heating Quenching Quenching (Ice) Heating->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification

Caption: Vilsmeier-Haack Formylation Workflow.

Duff_Reaction_Workflow cluster_reaction Reaction Setup cluster_microwave Microwave Irradiation cluster_workup Work-up and Purification Azaindole 7-Azaindole Reaction_Vessel Microwave Vessel Azaindole->Reaction_Vessel Reagents Hexamethylenetetramine + Acetic Acid Reagents->Reaction_Vessel Microwave Heating (130-150 °C) Reaction_Vessel->Microwave Quenching Quenching (Water) Microwave->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification

Caption: Duff Reaction (Microwave) Workflow.

Conclusion and Scalability Outlook

For the scalable synthesis of 7-azaindole-3-carboxaldehyde, the Vilsmeier-Haack reaction currently stands out as the most promising method due to its generally high yields and precedence for scalability with related heterocyclic compounds. While the reagents require careful handling, the procedure is well-established and can be optimized for large-scale production.

The Duff reaction , particularly with microwave assistance, offers a viable alternative, especially if avoiding phosphorus oxychloride is a priority. However, further optimization to consistently achieve high yields on a larger scale would be necessary.

The Rieche formylation remains a plausible option, but the lack of specific data for 7-azaindole and the handling requirements for dichloromethyl methyl ether may present challenges for initial scale-up.

Ultimately, the choice of formylation method will depend on the specific requirements of the synthesis, including scale, available equipment, safety considerations, and cost. For drug development professionals, a thorough evaluation of the Vilsmeier-Haack reaction is recommended as a primary approach for the scalable production of 7-azaindole-3-carboxaldehyde.

References

Spectroscopic Confirmation of tert-Butyl 3-Formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of expected values derived from analogous structures and data from closely related compounds to facilitate the structural confirmation of this molecule. The guide also includes a detailed experimental protocol for its synthesis and compares its spectroscopic characteristics with a structural isomer, tert-butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.

Spectroscopic Data Comparison

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the expected and comparative spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for tert-Butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate *
Aldehyde-H~10.1 (s)9.98 (s)
H-2 (pyrrolo)~8.2 (s)-
H-4 (pyridino)~8.6 (dd)~8.5 (d)
H-5 (pyridino)~7.3 (dd)~7.2 (d)
H-6 (pyridino)~8.4 (dd)-
H-7 (pyridino)-~9.0 (s)
tert-Butyl-H~1.7 (s, 9H)1.65 (s, 9H)

Note: Data for the comparative compound is sourced from publicly available information and may be predicted. Actual experimental values can vary.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for tert-Butyl 3-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate *
Aldehyde C=O~185.0185.5
Boc C=O~148.5149.0
C-2 (pyrrolo)~135.0~125.0
C-3 (pyrrolo)~120.0~138.0
C-3a (pyrrolo-pyridino junction)~145.0~142.0
C-4 (pyridino)~148.0~145.0
C-5 (pyridino)~118.0~115.0
C-6 (pyridino)~132.0-
C-7a (pyrrolo-pyridino junction)~150.0~130.0
tert-Butyl C~85.084.5
tert-Butyl CH₃~28.028.2

Note: Data for the comparative compound is sourced from publicly available information and may be predicted. Actual experimental values can vary.

Table 3: IR and Mass Spectrometry Data

Spectroscopic Technique Expected Data for this compound
IR (cm⁻¹) ~1730 (C=O, Boc), ~1680 (C=O, aldehyde), ~1600, 1480 (aromatic C=C and C=N)
Mass Spectrometry (ESI-MS) m/z: 247.1077 [M+H]⁺, 269.0897 [M+Na]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Vilsmeier-Haack formylation of the N-Boc protected 7-azaindole (tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate).

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in anhydrous DMF, cooled to 0 °C, add POCl₃ dropwise under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Dissolve the purified compound in deuterated chloroform (CDCl₃) and record the spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the compound as a thin film or KBr pellet.

  • Mass Spectrometry: Analyze the compound using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of the target molecule.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate reagents POCl3, DMF reaction Vilsmeier-Haack Formylation start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr 1H & 13C NMR product->nmr ir IR Spectroscopy ms Mass Spectrometry confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation

Validating the Synthesis of Key Intermediates for Vemurafenib and Pexidinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis and validation of crucial intermediates for two targeted cancer therapies: Vemurafenib, a BRAF kinase inhibitor, and Pexidartinib, a CSF-1R inhibitor. The successful synthesis and rigorous validation of these intermediates are paramount to ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredients (APIs). This document summarizes key analytical data, details experimental protocols, and visualizes the synthetic and signaling pathways to aid researchers in their drug development endeavors.

Key Intermediates and Their Significance

The synthesis of complex pharmaceutical molecules like Vemurafenib and Pexidartinib involves multi-step processes, with the purity of each intermediate directly impacting the final product. Two pivotal intermediates in these respective syntheses are:

  • Vemurafenib Intermediate: N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS 918504-27-5)

  • Pexidartinib Intermediate: 5-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-chloro-7-azaindole)

The robust validation of the synthesis of these building blocks is a critical quality control step.

Comparative Analysis of Intermediate Synthesis and Validation

This section provides a side-by-side comparison of the analytical data used to validate the synthesis of the key intermediates for Vemurafenib and Pexidartinib.

Analytical TechniqueVemurafenib IntermediatePexidartinib Intermediate
Chemical Name N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide5-chloro-1H-pyrrolo[2,3-b]pyridine
CAS Number 918504-27-5[1]866546-07-8[2]
Molecular Formula C17H14BrF2N3O3S[1]C7H5ClN2[2][3]
Molecular Weight 458.28 g/mol [4]152.58 g/mol [2][3]
Purity (Typical) ≥98.0%[1]95%[3]
Appearance White to yellow crystalline powder[1]Light yellow solid[3]

Experimental Protocols for Intermediate Validation

Detailed analytical methods are essential for the reliable characterization of pharmaceutical intermediates. The following are representative protocols for the validation of the Vemurafenib and Pexidartinib intermediates.

Vemurafenib Intermediate: HPLC Analysis

A common method for assessing the purity of the Vemurafenib intermediate is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV spectrophotometry.

  • Purpose: This method is used to separate the intermediate from starting materials, byproducts, and other impurities, allowing for accurate purity assessment. The method can be scaled for preparative separation to isolate impurities for further characterization.

Pexidartinib Intermediate: Synthesis and Characterization

A reported synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine (an isomer of the key intermediate) provides a template for characterization.[3]

  • Synthesis: The synthesis involves the reaction of 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine with hydrochloric acid in methanol, followed by purification.[3]

  • ¹H NMR (300 MHz, CDCl₃ + DMSO-d₆): δ 9.85 (br. s, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.47 (m, 1H), 7.10 (d, J = 8.5 Hz, 1H), 6.65 (m, 1H).[3]

  • LC-MS Analysis: A run time of 9 minutes showed a retention time of 4.27 minutes. The low-resolution mass spectrometry (LRMS) showed m/z 153 ([M+H]⁺).[3]

Signaling Pathways and Drug Mechanism of Action

Understanding the biological context of these drugs is crucial for drug development professionals.

Vemurafenib and the MAPK Signaling Pathway

Vemurafenib is a potent inhibitor of the BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation in certain cancers, such as melanoma. Vemurafenib selectively targets the mutated BRAF protein, inhibiting its activity and blocking downstream signaling.

Vemurafenib Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (V600E) RAS->BRAF_mutant MEK MEK BRAF_mutant->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_mutant

Vemurafenib inhibits the mutated BRAF kinase in the MAPK pathway.
Pexidartinib and the CSF-1R Signaling Pathway

Pexidartinib is a tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF-1R). In certain tumors, such as tenosynovial giant cell tumor (TGCT), the CSF-1/CSF-1R signaling pathway is overactive, leading to the recruitment of tumor-associated macrophages and promoting tumor growth. Pexidartinib blocks this signaling, thereby inhibiting tumor cell proliferation.

Pexidartinib Signaling Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Downstream Downstream Signaling (e.g., PI3K/AKT) CSF1R->Downstream Proliferation Macrophage Recruitment & Tumor Growth Downstream->Proliferation Pexidartinib Pexidartinib Pexidartinib->CSF1R

Pexidartinib inhibits the CSF-1R, blocking a key tumor growth pathway.

Experimental Workflow for Intermediate Synthesis and Validation

The following diagram illustrates a typical workflow for the synthesis and validation of a pharmaceutical intermediate.

Experimental Workflow Synthesis Chemical Synthesis of Intermediate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Purity Purity Assessment (HPLC) Purification->Purity Final Qualified Intermediate for API Synthesis Characterization->Final Purity->Final

A generalized workflow for producing and validating a key intermediate.

References

Safety Operating Guide

Proper Disposal of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the chemical's structure, which includes a pyridine ring, a pyrrole group, an aldehyde functional group, and a tert-butyl carboxylate protecting group, as well as general best practices for laboratory chemical waste management.[1][2]

Immediate Safety and Hazard Assessment

Given its chemical structure, this compound should be handled as a hazardous substance. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Aldehydes can also be irritants and sensitizers.[2] Therefore, all waste containing this compound must be treated as hazardous waste.

Key Potential Hazards:

  • May cause skin and eye irritation.[3]

  • Harmful if swallowed.[3]

  • May cause respiratory irritation.[3]

  • Flammable.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.[1][2]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Butyl rubber)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]
Spill Response

In the event of a spill, prioritize safety and follow these steps:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[1][4]

    • Collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.[4]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.[1]

    • Prevent entry to the affected area until cleared by safety professionals.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it in regular trash.[4]

Waste Identification and Segregation
  • Classify as Hazardous Waste: All forms of the compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][5]

  • Segregate Incompatible Waste: Do not mix this waste with incompatible materials. Store it separately from strong oxidizing agents, strong acids, and strong bases.[6][7]

Waste Collection and Labeling
  • Container Selection: Collect waste in a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that does not react with the contents and must have a secure screw cap.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[8] The label must include:

    • The full chemical name: "this compound".

    • The date when waste was first added to the container.

    • Associated hazards (e.g., Flammable, Toxic, Irritant).[1]

Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated, well-ventilated, and secure SAA within the laboratory.[6][9] The SAA must be at or near the point of waste generation.[9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][10] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[6]

Final Disposal
  • Arrange for Pickup: Once the container is full or waste generation is complete, contact your institution's EHS or hazardous waste management department to arrange for pickup.[9][10]

  • Regulatory Compliance: Your institution's EHS department will ensure the waste is transported and disposed of in a licensed facility in accordance with all applicable regulations.[5] Common disposal methods for similar chemicals include incineration at high temperatures.[5][11]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the logical flow of the chemical handling and disposal process.

G cluster_0 Experimental Phase cluster_1 Waste Handling and Segregation cluster_2 Storage and Disposal A Experiment using this compound B Generation of Waste A->B C Classify as Hazardous Waste B->C D Segregate from Incompatible Chemicals C->D E Collect in Labeled, Compatible Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Request Waste Pickup from EHS F->G H Proper Disposal by Licensed Facility G->H

Caption: Experimental and Disposal Workflow.

G A Spill Occurs B Small Spill? A->B C Evacuate Area B->C No E Absorb with Inert Material B->E Yes D Notify EHS C->D G Dispose as Hazardous Waste D->G F Collect and Seal in Waste Container E->F F->G

Caption: Spill Response Decision Tree.

References

Personal protective equipment for handling tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 144657-66-9). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.Protects eyes from dust particles and potential splashes.
Hand Protection Disposable Nitrile GlovesPowder-free, chemical-resistant nitrile gloves.Prevents skin contact and absorption.[2]
Body Protection Laboratory CoatLong-sleeved, flame-resistant lab coat.Protects skin and clothing from contamination.[2]
Respiratory Protection N95 Respirator or higherNIOSH-approved N95 or higher-rated respirator.Minimizes inhalation of the powdered compound, especially during weighing and transfer.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located inside a certified chemical fume hood.

  • Verify that the fume hood has a face velocity between 80 and 120 feet per minute.

  • Prepare all necessary labware (e.g., weigh boats, spatulas, glassware) and have them readily accessible within the fume hood to minimize movement.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

2. Weighing and Transfer:

  • Don all required PPE before handling the compound.

  • Carefully open the container of this compound inside the fume hood.

  • Use a clean, designated spatula to transfer the desired amount of the off-white powder to a weigh boat.

  • Avoid creating dust. If dust is generated, pause and allow the fume hood to clear the airborne particles.

  • Once the desired amount is weighed, securely close the primary container.

  • To transfer the weighed powder to a reaction vessel, gently tap the weigh boat to ensure all contents are transferred. A small, clean brush can be used to transfer any remaining particles.

3. Dissolution:

  • Add the solvent to the reaction vessel containing the powder while still inside the fume hood.

  • Swirl or stir the mixture gently to facilitate dissolution.

4. Post-Handling:

  • Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.

  • Carefully fold the disposable bench paper inward and place it in the designated solid hazardous waste container.

  • Remove gloves and dispose of them in the appropriate waste stream.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

Table 2: Emergency Response Plan

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Spill For small spills, use an absorbent material like vermiculite or sand to contain the powder.[2][5] Carefully sweep up the material and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[2]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Used gloves, weigh boats, contaminated bench paper, and any other solid materials that have come into contact with the compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.[2]

2. Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.

3. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[2][5]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_fumehood Prepare Fume Hood weigh Weigh Compound prep_fumehood->weigh transfer Transfer to Vessel weigh->transfer spill Spill weigh->spill Potential Incident exposure Exposure weigh->exposure dissolve Dissolve in Solvent transfer->dissolve transfer->spill transfer->exposure clean_tools Clean Equipment dissolve->clean_tools dissolve->spill dissolve->exposure dispose_solid Dispose of Solid Waste clean_tools->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid decontaminate Decontaminate Work Area dispose_liquid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。